molecular formula C6H3ClN4O B11909184 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde

Katalognummer: B11909184
Molekulargewicht: 182.57 g/mol
InChI-Schlüssel: POGQFWRXIHZDJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde is a useful research compound. Its molecular formula is C6H3ClN4O and its molecular weight is 182.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H3ClN4O

Molekulargewicht

182.57 g/mol

IUPAC-Name

4-chloro-2H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C6H3ClN4O/c7-5-4-3(1-12)10-11-6(4)9-2-8-5/h1-2H,(H,8,9,10,11)

InChI-Schlüssel

POGQFWRXIHZDJI-UHFFFAOYSA-N

Kanonische SMILES

C1=NC2=NNC(=C2C(=N1)Cl)C=O

Herkunft des Produkts

United States
Foundational & Exploratory

The Pyrazolo[3,4-d]pyrimidine-3-carbaldehyde Scaffold: A Technical Guide to Physicochemical Properties and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the search for novel, patentable, and highly selective kinase inhibitors frequently relies on the strategic utilization of privileged scaffolds. Among these, the pyrazolo[3,4-d]pyrimidine core stands out as a highly effective bioisostere of purine [1]. Specifically, 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde (CAS: 1379307-30-8) represents a trifunctional building block that offers unparalleled synthetic versatility.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and field-proven, self-validating protocols for its downstream functionalization. By leveraging the orthogonal reactivity of its N1, C3, and C4 positions, researchers can rapidly generate diverse libraries for targeting cyclin-dependent kinases (CDKs), RET kinases, and viral polymerases [2, 3].

Physicochemical Data & Structural Profiling

To effectively utilize this building block, one must first understand its fundamental physical and chemical parameters. The presence of the electron-withdrawing pyrimidine ring significantly alters the electron density of the fused system, dictating its solubility and reactivity profiles.

Table 1: Physicochemical Properties
PropertyValue / DescriptionMechanistic Implication
Chemical Name 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehydeDefines the trifunctional nature of the scaffold.
CAS Number 1379307-30-8Unique registry identifier for sourcing [4].
Molecular Formula C₆H₃ClN₄OIndicates a highly nitrogen-dense heteroaromatic system.
Molecular Weight 182.57 g/mol Low molecular weight ideal for Fragment-Based Drug Discovery (FBDD).
Appearance Light yellow to off-white crystalline solidColoration is typical of conjugated heteroaromatic aldehydes.
Solubility Soluble in DMF, DMSO; Poor in H₂O and HexaneRequires polar aprotic solvents for homogeneous synthetic reactions.
LogP (Predicted) ~0.8 - 1.2Favorable lipophilicity for oral bioavailability (Lipinski's Rule of 5).

Mechanistic Reactivity & Orthogonal Functionalization

The true value of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde lies in its three orthogonal points of diversity. Understanding the electronic distribution within this molecule is critical for designing successful synthetic routes.

  • The C4-Chloro Position (Electrophilic Center): The nitrogen atoms at the 5 and 7 positions of the pyrimidine ring exert a strong inductive and mesomeric electron-withdrawing effect. This leaves the C4 carbon highly electron-deficient, making the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) by primary and secondary amines.

  • The C3-Carbaldehyde Position: The aldehyde group provides a distinct vector for functionalization, typically pointing towards the solvent-exposed region or the ribose-binding pocket of kinases. It readily undergoes reductive amination , Wittig reactions, or Knoevenagel condensations.

  • The N1-Proton (Acidic Center): The N1 proton is relatively acidic (pKa ~9-10) due to the stabilization of the conjugate base across the conjugated ring system. This allows for selective N-alkylation or protection (e.g., with Trityl or THP groups) under mild basic conditions prior to modifying the C3 or C4 positions [5].

Reactivity Core 4-Chloro-1H-pyrazolo[3,4-d] pyrimidine-3-carbaldehyde C4 C4-Position (Cl) Electrophilic Center Core->C4 C3 C3-Position (CHO) Carbonyl Reactivity Core->C3 N1 N1-Position (NH) Acidic/Alkylation Site Core->N1 SNAr Nucleophilic Aromatic Substitution (SNAr) with Amines/Alcohols C4->SNAr RedAm Reductive Amination & Condensations C3->RedAm Protect Protection/Alkylation (THP, Trityl, Alkyl halides) N1->Protect

Caption: Orthogonal reactivity map of the 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde scaffold.

Field-Proven Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection and built-in quality control steps are explicitly detailed.

Protocol A: N1-Protection and C4-S_NAr Functionalization

Objective: To install an amine at the C4 position while preventing unwanted side reactions at the N1 position.

Rationale: Direct S_NAr on the unprotected scaffold can lead to poor yields due to the acidic N1 proton interfering with the nucleophile or causing solubility issues. Protecting N1 with a Tetrahydropyranyl (THP) group resolves this.

Step-by-Step Methodology:

  • N1-Protection: Dissolve 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde (1.0 eq) in anhydrous Ethyl Acetate (EtOAc). Add a catalytic amount of Pyridinium p-toluenesulfonate (PPTS, 0.1 eq) followed by 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

    • Causality: PPTS is a mild acid catalyst that facilitates the formation of the THP ether without degrading the sensitive aldehyde group.

  • Reaction Monitoring: Stir at 50 °C for 4 hours. Monitor via TLC (Hexane:EtOAc 2:1). The protected product will show a higher Rf value due to the loss of the polar N-H bond.

  • S_NAr Reaction: To the crude protected intermediate dissolved in anhydrous DMF, add the desired primary amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic base. It scavenges the HCl generated during the substitution, preventing the protonation of the incoming nucleophilic amine without competing for the electrophilic C4 carbon.

  • Validation & Workup: Stir at room temperature for 12 hours. Confirm mass shift via LC-MS. Quench with ice water, extract with Dichloromethane (DCM), wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: C3-Reductive Amination

Objective: To functionalize the C3-aldehyde into a secondary or tertiary amine.

Rationale: Once the C4 position is functionalized, the C3 aldehyde can be targeted. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over Sodium borohydride (NaBH₄) to prevent the direct reduction of the aldehyde to an alcohol.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the C4-functionalized intermediate (1.0 eq) and a target amine (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to adjust the pH to ~5.

    • Causality: The mildly acidic environment activates the carbonyl oxygen, accelerating the nucleophilic attack of the amine to form the intermediate imine/iminium ion.

  • Reduction: After stirring for 2 hours at room temperature, add NaBH(OAc)₃ (1.5 eq) in portions.

    • Causality: NaBH(OAc)₃ selectively reduces the iminium ion because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward the unactivated aldehyde.

  • Validation & Workup: Stir for an additional 12 hours. Monitor the disappearance of the aldehyde peak (~10 ppm) via ¹H-NMR of a reaction aliquot. Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess reducing agent. Extract with EtOAc and purify via flash chromatography.

Workflow Start Base Scaffold (CAS: 1379307-30-8) Step1 N1-Protection (THP/Trityl) Start->Step1 DHP, PPTS Step2 C4 SNAr (Amine Addition) Step1->Step2 R-NH2, DIPEA Step3 C3 Reductive Amination Step2->Step3 R'-NH2, NaBH(OAc)3 Product Target Kinase Inhibitor Step3->Product Acidic Deprotection

Caption: Standard drug discovery workflow utilizing the pyrazolo[3,4-d]pyrimidine scaffold.

Applications in Advanced Therapeutics

The structural geometry of the pyrazolo[3,4-d]pyrimidine core perfectly mimics the adenine ring of ATP. Consequently, derivatives synthesized from 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde have shown profound efficacy in several therapeutic areas:

  • Oncology (Kinase Inhibitors): Substituted pyrazolo[3,4-d]pyrimidines are potent inhibitors of RET kinase, a critical target in non-small cell lung cancer (NSCLC) and thyroid cancers [2]. Furthermore, bisarylureas based on this scaffold have been developed as novel Pan-RAF inhibitors with potent anti-proliferative activities [1].

  • Antiviral Agents: Recent studies have utilized this scaffold to develop inhibitors against the Zika Virus (ZIKV). By modifying the peripheral rings attached to the core, researchers achieved low micromolar antiviral activity [3].

  • Antiparasitic Drugs: Ribofuranose-modified pyrazolo[3,4-d]pyrimidine nucleosides derived from this core have been synthesized and evaluated as potent anti-Trypanosoma cruzi and antileishmanial agents, offering new avenues for treating Chagas disease [5].

References

  • Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies Source: MDPI (Molecules) URL:[Link]

  • WO2019143991A1 - SUBSTITUTED PYRAZOLO[3,4-d]PYRIMIDINE COMPOUNDS AS RET KINASE INHIBITORS Source: Google Patents URL
  • Zika Virus Inhibitors Based on a 1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine-amine Scaffold Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • 1379307-30-8 | 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde Source: BIOFOUNT URL:[Link]

  • Revisiting Pyrazolo[3,4-d]pyrimidine Nucleosides as Anti-Trypanosoma cruzi and Antileishmanial Agents Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

The Definitive Technical Guide to 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde (CAS 1379307-30-8)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde (CAS: 1379307-30-8) has emerged as a critical bifunctional building block[1]. By acting as a rigid bioisostere of the purine ring, this scaffold perfectly mimics adenine, allowing it to anchor securely within the highly conserved hinge region of various protein kinases[2].

What sets this specific molecule apart is its dual-reactivity profile. The C4-chloro substituent is primed for rapid Nucleophilic Aromatic Substitution ( SN​Ar ), while the C3-aldehyde provides an orthogonal vector for functionalization via reductive amination or condensation. This guide dissects the physicochemical properties, synthesis protocols, and downstream applications of this compound, providing a self-validating framework for drug development professionals.

Physicochemical Profiling & Structural Significance

Understanding the baseline properties of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde is essential for optimizing reaction conditions, particularly regarding its solubility and stability profiles during multi-step syntheses.

PropertyValue / Description
Chemical Name 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde
CAS Number 1379307-30-8
Molecular Formula C6​H3​ClN4​O
Molecular Weight 182.57 g/mol
Structural Class Fused bicyclic heterocycle (Pyrazolo-pyrimidine)
Key Reactive Centers C4 (Electrophilic, SN​Ar ), C3 (Formyl, Nucleophilic addition)
Biological Relevance Purine bioisostere, Kinase inhibitor scaffold (CDK2, EGFR, BTK)

Data synthesized from chemical supplier databases and structural profiling[1].

Mechanistic Role in Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine core is not merely a structural placeholder; it is a pharmacophore designed for precision. Eukaryotic protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), possess an ATP-binding cleft characterized by a distinct hinge region[2][3].

The causality behind selecting this scaffold lies in its hydrogen-bonding network. The N1 and N2 atoms of the pyrazole ring, along with the N5 atom of the pyrimidine ring, form a robust bidentate hydrogen-bonding interaction with the backbone amides of the kinase hinge region[4].

By utilizing the 4-chloro and 3-carbaldehyde vectors, medicinal chemists can independently target two distinct regions of the kinase:

  • The Hydrophobic Pocket: Displacement of the C4-chloro group with substituted anilines or bulky amines drives the molecule deep into the hydrophobic pocket adjacent to the ATP-binding site[3].

  • The Solvent Channel: Functionalization of the C3-aldehyde (e.g., via reductive amination with piperazine derivatives) directs the molecule toward the solvent-exposed channel, drastically improving aqueous solubility and providing selectivity against off-target kinases[2].

Synthesis Pathways & Experimental Protocols

The synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde requires precise control over electrophilic aromatic substitution and chlorination. The most robust pathway involves the condensation of a pyrimidine precursor followed by a dual-action Vilsmeier-Haack reaction[1].

SynthesisWorkflow SM 4-Chloro-6-hydroxypyrimidine (Starting Material) Reagent1 Hydrazine Hydrate (Nucleophilic Condensation) SM->Reagent1 Int1 Pyrazolo[3,4-d]pyrimidine Core (Intermediate) Reagent1->Int1 Reagent2 POCl3 / DMF (Vilsmeier-Haack Formylation & Chlorination) Int1->Reagent2 Product 4-Chloro-1H-pyrazolo[3,4-d] pyrimidine-3-carbaldehyde (CAS: 1379307-30-8) Reagent2->Product

Synthesis workflow of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde.

Protocol 1: Dual Chlorination and Formylation (Vilsmeier-Haack)

Causality & Mechanism: The transformation utilizes the Vilsmeier-Haack reagent generated in situ from Phosphorus Oxychloride ( POCl3​ ) and N,N-Dimethylformamide (DMF). POCl3​ serves a dual purpose: it acts as the chlorinating agent to convert the C4-hydroxyl/oxo group into a highly reactive C4-chloride, while simultaneously generating the electrophilic chloroiminium ion to formylate the electron-rich C3 position of the pyrazole ring.

Step-by-Step Methodology:

  • Reagent Preparation: Cool anhydrous DMF (5.0 eq) to 0°C under an inert argon atmosphere. Slowly add POCl3​ (6.0 eq) dropwise over 30 minutes. Crucial: The formation of the Vilsmeier complex is highly exothermic; maintaining the temperature below 5°C prevents the formation of dimethylamine impurities that can lead to unwanted C4-dimethylamino byproducts.

  • Substrate Addition: Add the pyrazolo[3,4-d]pyrimidin-4-one intermediate (1.0 eq) portion-wise to the cold complex.

  • Reaction Progression: Gradually warm the mixture to 90°C and stir for 4–6 hours.

  • Quenching & Workup: Cool the reaction to room temperature and carefully pour it over crushed ice. The rapid quenching destroys excess POCl3​ while precipitating the product. Extract with Ethyl Acetate (3 x 50 mL), wash with cold brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Self-Validating System: To validate the success of the reaction without isolating impurities, perform a TLC (Hexanes:EtOAc 7:3). The starting pyrimidinone is highly polar and remains at the baseline. Upon successful dual functionalization, the introduction of the C4-chloro and C3-aldehyde groups significantly increases lipophilicity, resulting in a distinct, UV-active mobile spot ( Rf​≈0.45 ). Furthermore, quenching an analytical aliquot in cold methanol yields the methyl acetal of the aldehyde, which can be rapidly identified via LC-MS (M+32) to confirm the presence of the formyl carbon without degrading the labile C4-chloride.

Downstream Functionalization in Drug Development

The true value of CAS 1379307-30-8 lies in its orthogonal reactivity, allowing for the rapid generation of diverse compound libraries for High-Throughput Screening (HTS).

DownstreamFunctionalization Core CAS 1379307-30-8 (Bifunctional Scaffold) SNAr C4 SNAr Reaction (Aniline/Amine Addition) Core->SNAr RedAm C3 Reductive Amination (Aldehyde Modification) Core->RedAm Hinge Kinase Hinge Region Binding Motif SNAr->Hinge Solvent Solvent Channel Binding Motif RedAm->Solvent Drug Targeted Kinase Inhibitor (e.g., CDK2, BTK, EGFR) Hinge->Drug Solvent->Drug

Logical mapping of downstream functionalization to kinase binding domains.

Protocol 2: C4 Nucleophilic Aromatic Substitution ( SN​Ar )

Causality: The electron-withdrawing nature of the pyrimidine nitrogens makes the C4-chloride highly susceptible to nucleophilic attack. This reaction is typically performed first, as the C4-chloride is more reactive than the C3-aldehyde under mild basic conditions. Methodology:

  • Dissolve CAS 1379307-30-8 (1.0 eq) in anhydrous Isopropanol or THF.

  • Add the desired aniline or primary amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir at room temperature or mild heat (40°C) for 2 hours.

Self-Validating System: Monitor via LC-MS. The displacement of the chlorine atom by an amine shifts the chromophore, often resulting in a visible color change. LC-MS validation must show the exact mass of the product minus the characteristic 3:1 isotopic signature of the chlorine atom (M and M+2 peaks), confirming complete displacement.

Protocol 3: C3 Reductive Amination

Causality: Once the C4 position is secured, the C3-aldehyde is converted into an amine to target the solvent-exposed channel of the kinase, enhancing pharmacokinetic properties[2]. Methodology:

  • Dissolve the C4-substituted intermediate in Dichloromethane (DCM) and add a secondary amine (e.g., N-methylpiperazine) (1.5 eq).

  • Add a catalytic amount of Acetic Acid to activate the aldehyde, forming the iminium ion intermediate.

  • Introduce Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) (2.0 eq) and stir for 12 hours.

Self-Validating System: The use of NaBH(OAc)3​ over NaBH4​ is a deliberate choice; it is mild enough to selectively reduce the iminium ion without reducing the unreacted aldehyde to an alcohol. Validation is achieved via 1H -NMR: the disappearance of the distinct aldehyde singlet ( δ≈10.0 ppm) and the appearance of a new methylene singlet ( δ≈3.5−4.0 ppm) unequivocally confirms the success of the reductive amination.

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Strategic Approach to Molecular Interrogation

In the realm of drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of promising research programs. The subject of this guide, 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde, is a heterocyclic compound belonging to a class of purine analogs known for their significant biological activities, including roles as kinase inhibitors.[1][2][3] Its structure, featuring a fused bicyclic system with reactive chloro and aldehyde functionalities, presents a classic challenge for the modern analytical chemist.[1]

This document eschews a simple recitation of analytical techniques. Instead, it presents a holistic and logical workflow, demonstrating how a synergistic application of spectroscopic and spectrometric methods can provide a self-validating and definitive structural proof. We will proceed from foundational molecular formula determination to the intricate mapping of atomic connectivity, culminating in the ultimate confirmation through single-crystal X-ray diffraction. Each step is chosen not merely by convention, but for the specific and complementary information it provides, ensuring a robust and trustworthy elucidation.

Part 1: Foundational Analysis - Molecular Composition and Functional Groups

Before delving into complex connectivity, we must first establish the fundamental properties of the molecule: its elemental composition and the key functional groups it contains. This initial phase provides the basic vocabulary for our structural investigation.

Mass Spectrometry (MS): Defining the Molecular Boundaries

The Causality of Choice: Mass spectrometry is our first port of call because it directly addresses the most fundamental question: "What is the molecular weight and elemental formula?"[4] High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides mass accuracy sufficient to distinguish between isobaric formulas, offering a high degree of confidence in the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing the molecular ion.

  • Data Interpretation: Look for the molecular ion peak and analyze its isotopic pattern. The presence of a single chlorine atom will manifest as a characteristic M and M+2 peak cluster with an intensity ratio of approximately 3:1.

Expected Data & Interpretation: For a molecular formula of C₆H₃ClN₄O, the expected HRMS data provides the first critical piece of evidence.

ParameterExpected ValueSignificance
Molecular Formula C₆H₃ClN₄OInferred from synthesis and confirmed by HRMS.
Molecular Weight 182.57 g/mol Calculated from the molecular formula.[1]
[M+H]⁺ (Exact Mass) 183.0077Confirms elemental composition.
[M-H]⁻ (Exact Mass) 181.00Provides complementary confirmation.
Isotopic Pattern M and M+2 peaks (~3:1 ratio)Unambiguously indicates the presence of one chlorine atom.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

The Causality of Choice: While MS defines the elemental formula, FTIR spectroscopy provides a rapid and non-destructive survey of the chemical bonds and functional groups present.[4] This technique allows us to quickly verify the presence of the key aldehyde and pyrazole N-H moieties, which are core features of the target structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

Expected Data & Interpretation: The FTIR spectrum acts as a qualitative confirmation of the functional groups suggested by the proposed structure.

Vibrational ModeExpected Wavenumber (cm⁻¹)Significance
N-H Stretch (Pyrazole) 3300 - 3100 (broad)Indicates the presence of the pyrazole N-H group.[5]
C-H Stretch (Aromatic) 3100 - 3000Confirms the aromatic nature of the rings.
C=O Stretch (Aldehyde) 1700 - 1680A strong, sharp peak characteristic of a conjugated aldehyde.[4][6]
C=N / C=C Stretches 1650 - 1500Corresponds to the pyrazolopyrimidine ring system vibrations.[5][6]
C-Cl Stretch 850 - 700Suggests the presence of a carbon-chlorine bond.[5]

Part 2: The Core Elucidation - Mapping Atomic Connectivity with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules in solution.[7] It allows us to build a detailed map of the molecular skeleton by probing the chemical environment of each nucleus and its relationship to its neighbors.

One-Dimensional NMR (¹H and ¹³C): The Atomic Census

The Causality of Choice: ¹H NMR provides a count of chemically distinct protons and information about their electronic environment, while ¹³C NMR does the same for carbon atoms. Together, they provide a complete census of the C-H framework.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which is excellent for observing exchangeable protons like N-H.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in DEPT-135.

Expected Data & Interpretation:

NucleusExperimentExpected Chemical Shift (δ, ppm)MultiplicitySignificance
H-aldehyde ¹H NMR9.5 - 10.5SingletHighly deshielded proton, characteristic of an aldehyde.
H6 (Pyrimidine) ¹H NMR8.5 - 9.0SingletAromatic proton on the electron-deficient pyrimidine ring.[8]
N1-H (Pyrazole) ¹H NMR> 13.0Broad SingletAcidic proton, position is solvent-dependent, exchangeable with D₂O.[9][10]
C-aldehyde ¹³C NMR185 - 195-Confirms the aldehyde carbonyl carbon.
C3, C3a, C4, C6, C7a ¹³C NMR100 - 160-Aromatic carbons of the fused ring system. DEPT-135 will confirm C6 as the sole CH carbon.
Two-Dimensional NMR: Building the Molecular Scaffold

The Causality of Choice: While 1D NMR lists the parts, 2D NMR provides the assembly instructions. Experiments like HSQC and HMBC are indispensable for connecting the protons and carbons into a coherent molecular structure, resolving any ambiguity.[11]

Experimental Protocol: 2D NMR Suite

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond correlation).

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two or three bonds. This is the key experiment for piecing together the molecular skeleton and placing quaternary carbons and heteroatoms.

Workflow Visualization: The Elucidation Pathway The overall strategy follows a logical progression from basic properties to detailed connectivity.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 NMR Connectivity Mapping cluster_2 Definitive Confirmation MS Mass Spectrometry (HRMS) Formula Formula MS->Formula Molecular Formula C₆H₃ClN₄O FTIR Infrared Spectroscopy (FTIR) Groups Groups FTIR->Groups Functional Groups (-CHO, N-H, C-Cl) NMR_1D 1D NMR (¹H, ¹³C, DEPT) NMR_2D 2D NMR (HSQC, HMBC) NMR_1D->NMR_2D Assign Signals Proposed_Structure Proposed_Structure NMR_2D->Proposed_Structure Proposed Structure XRAY X-Ray Crystallography Final_Structure Final_Structure XRAY->Final_Structure Final Confirmed Structure Formula->NMR_1D Groups->NMR_1D Proposed_Structure->XRAY Verify

Caption: A logical workflow for structure elucidation.

HMBC Interpretation: The Definitive Connections The HMBC spectrum is where the structure is truly assembled. The long-range correlations act as bridges between different parts of the molecule.

Key Expected HMBC Correlations:

  • Aldehyde Proton (δ ~10.0 ppm): Will show correlations to the C3 carbon it is attached to (a weak two-bond correlation might be visible) and, crucially, to the C3a bridgehead carbon. This places the aldehyde group at position 3 of the pyrazole ring.

  • Pyrimidine H6 Proton (δ ~8.8 ppm): Will show correlations to the C4 (chloro-substituted) and C7a (bridgehead) carbons. This confirms the position of the lone pyrimidine proton and its relationship to the chloro-substituent and the fused ring junction.

  • Pyrazole N1-H Proton (δ >13.0 ppm): Will show correlations to the C3a and C7a bridgehead carbons, definitively linking the pyrazole and pyrimidine rings through the nitrogen atom.

Visualizing Connectivity: Key HMBC Correlations This diagram highlights the most critical correlations that lock the structure in place.

Caption: Key 2- and 3-bond HMBC correlations.

Part 3: Absolute Proof - Single-Crystal X-ray Crystallography

The Causality of Choice: While the combined spectroscopic data provides an exceptionally strong case for the proposed structure, it remains an interpretation. Single-crystal X-ray crystallography provides direct, unambiguous evidence of the atomic arrangement in the solid state.[12][13] It serves as the ultimate arbiter, validating the entire spectroscopic analysis.

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. Refine the atomic positions and thermal parameters to generate the final crystal structure.

Outcome: The result is a three-dimensional model of the molecule, providing precise bond lengths, bond angles, and torsional angles. This not only confirms the constitution and connectivity established by NMR but also reveals details about the molecule's conformation and any intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice. This level of detail is unattainable by other methods and represents the gold standard for structure proof.

Conclusion: A Symphony of Techniques for Unimpeachable Results

The structure elucidation of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde is a prime example of the modern analytical workflow. It is not a matter of using a single "best" technique, but rather a logical and synergistic application of multiple, complementary methods. Mass spectrometry defines the molecular formula, FTIR identifies the key functional players, and a comprehensive suite of 1D and 2D NMR experiments meticulously pieces together the atomic puzzle. Finally, X-ray crystallography provides the ultimate, irrefutable confirmation. This integrated approach ensures the highest level of scientific integrity, providing a trustworthy and self-validating structural assignment that can be used with confidence in any subsequent research or development endeavor.

References

  • EvitaChem. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde. Vertex AI Search.
  • University College Dublin. CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. University College Dublin.
  • Al-Adiwish, W. M., et al. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules.
  • Patel, H. D., et al. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Gouda, M. A., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience.
  • Bentouhami, E., et al. (2025). Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. ACS Omega.
  • Moustafa, A. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link].

  • Scribd. General Methods of Structure Elucidation. Scribd. Available from: [Link].

  • El-Naggar, A. M., et al. (2022). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link].

  • Sgammato, R., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules. Available from: [Link].

  • Liu, M., et al. A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. Beilstein Journal of Organic Chemistry.
  • Ghafouri, H., & Ghasemi, J. B. (2023). Interaction Patterns of Pyrazolopyrimidines with Receptor Proteins. ACS Omega. Available from: [Link].

  • Breitmaier, E. Structure Elucidation By NMR In Organic Chemistry. John Wiley & Sons.
  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link].

  • Argyropoulos, D., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. Available from: [Link].

  • El-Sayed, N. F., et al. (2020). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports. Available from: [Link].

  • Zhang, S., et al. (2020). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
  • Sgammato, R., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. Available from: [Link].

  • Al-Warhi, T., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available from: [Link].

  • El-Emary, T. I. (2007). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. ARKIVOC. Available from: [Link].

  • Uttarakhand Open University. HETEROCYCLIC COMPOUNDS. Uttarakhand Open University. Available from: [Link].

  • Mary, Y. S., et al. (2015). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. OA Monitor Ireland. Available from: [Link].

  • ResearchGate. Synthesis of some novel pyrazolo(3,4-d)pyrimidine derivatives. ResearchGate. Available from: [Link].

  • El-Gohary, N. M., & Shaaban, M. I. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available from: [Link].

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
  • Chalyk, B. A., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank. Available from: [Link].

  • Al-Amiery, A. A., et al. (2025). Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. Oriental Journal of Chemistry.
  • ResearchGate. ¹H NMR and ¹³C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. Available from: [Link].

  • ResearchGate. (2026). Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. ResearchGate. Available from: [Link].

  • El-Gohary, N. M., & Shaaban, M. I. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available from: [Link].

Sources

In-Depth Technical Guide: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics, particularly kinase inhibitors, relies heavily on privileged scaffolds that mimic endogenous ligands. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde is a highly versatile, bifunctional building block used extensively in medicinal chemistry[1]. As a bioisostere of the purine ring, the pyrazolo[3,4-d]pyrimidine core is uniquely suited for ATP-competitive inhibition[2]. This guide provides an authoritative breakdown of its physicochemical properties, mechanistic rationale in oncology and neurology, and field-proven synthetic protocols for late-stage functionalization.

Physicochemical Profiling & Structural Rationale

Understanding the quantitative and structural parameters of this intermediate is critical for predicting its reactivity and behavior in synthetic workflows.

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde
Molecular Formula C6H3ClN4O
Molecular Weight 182.57 g/mol
Canonical SMILES C1=NC2=NNC(=C2C(=N1)Cl)C=O
Scaffold Class Fused bicyclic heteroaromatic
Key Reactive Sites C4 (Electrophilic), C3 (Carbonyl), N1 (Acidic proton)

Data sourced from EvitaChem chemical properties database[1].

Structural Rationale

The molecule is strategically designed with two orthogonal reactive handles:

  • C4-Chloride: The pyrimidine ring is inherently electron-deficient. This electron poverty is exacerbated by the electron-withdrawing nature of both the fused pyrazole ring and the C3-aldehyde. Consequently, the C4 position is highly activated, making the chloride an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr)[3].

  • C3-Carbaldehyde: Aldehydes are premier handles for carbon-carbon or carbon-nitrogen bond formation. In the context of kinase active sites, the C3 position frequently projects toward the solvent-exposed region, allowing researchers to append solubilizing groups via reductive amination without disrupting the core's hinge-binding interactions[2].

Mechanistic Role in Kinase Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives are foundational to the inhibition of major oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR)[2], Src family kinases[3], and Casein Kinase 1 (CK1)[4]. The scaffold acts as a purine mimetic, anchoring into the ATP-binding pocket (the "hinge region") via critical hydrogen bonds formed by the N1 and N2 atoms of the pyrazole ring.

KinasePathway A Extracellular Signal (EGF / Growth Factors) B Receptor Tyrosine Kinase (EGFR / Src) A->B Activates C ATP Binding Pocket (Active Conformation) B->C Requires ATP E Downstream Signaling Blockade (PI3K/AKT, MAPK) C->E Inhibition of Phosphorylation D Pyrazolo[3,4-d]pyrimidine Derivative D->C Competitive Binding (Displaces ATP) F Cell Cycle Arrest & Apoptosis E->F Induces

Mechanism of action of pyrazolo[3,4-d]pyrimidine derivatives as ATP-competitive kinase inhibitors.

Synthetic Workflow & Experimental Protocols

The transformation of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde into a mature lead compound typically follows a two-step sequence: SNAr followed by reductive amination.

SyntheticWorkflow S1 Starting Material: 4-Chloro-1H-pyrazolo[3,4-d] pyrimidine-3-carbaldehyde S2 SNAr Reaction at C4 (Amine, Base, Heat) S1->S2 Step 1 S3 Intermediate: 4-Amino-1H-pyrazolo[3,4-d] pyrimidine-3-carbaldehyde S2->S3 Yields S4 Reductive Amination at C3 (Amine, NaBH(OAc)3, AcOH) S3->S4 Step 2 S5 Final Target: 3,4-Disubstituted Pyrazolo[3,4-d]pyrimidine S4->S5 Yields

Two-step functionalization workflow of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C4

Objective: Install a primary or secondary amine at the C4 position to establish the primary hinge-binding interaction[3].

Causality & Design Rationale: The reaction utilizes N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base. DIPEA scavenges the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming nucleophilic amine. Absolute ethanol is selected as the solvent because it adequately dissolves the starting materials at reflux but promotes the precipitation of the highly crystalline product upon cooling, bypassing the need for chromatographic purification.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde (1.0 eq, MW: 182.57) and absolute ethanol (0.1 M concentration).

  • Reagent Addition: Add the desired amine (1.2 eq) followed dropwise by DIPEA (2.0 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C with continuous magnetic stirring for 3–5 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (DCM/MeOH 95:5) and LC-MS. The reaction is deemed complete when the starting mass (m/z[M+H]+ 183.0) is fully consumed.

  • Workup: Cool the mixture to 0°C in an ice bath. Filter the resulting precipitate under a vacuum, wash with cold ethanol, and dry under a high vacuum to yield the C4-amino intermediate.

Protocol 2: Reductive Amination of the C3-Carbaldehyde

Objective: Convert the C3-aldehyde into an aminomethyl derivative to probe the solvent-exposed region of the target kinase[5].

Causality & Design Rationale: Sodium triacetoxyborohydride (NaBH(OAc)3) is the optimal reducing agent here. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it too mild to reduce the starting aldehyde directly. Instead, it selectively reduces the more electrophilic iminium ion intermediate. Glacial acetic acid is added to act as a Brønsted acid, accelerating the initial condensation between the amine and the aldehyde.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the C4-substituted intermediate (1.0 eq) and the target amine (1.5 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (1.0 eq) and stir the mixture at room temperature for 1 hour to ensure complete imine/iminium formation.

  • Reduction: Add NaBH(OAc)3 (2.0 eq) portion-wise over 10 minutes to control any mild exotherm.

  • Reaction: Stir the suspension at room temperature for 12–16 hours under an inert nitrogen atmosphere.

  • Self-Validation: Confirm the disappearance of the aldehyde proton (~10.0 ppm) via crude 1H-NMR or monitor the mass shift via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue via reverse-phase preparative HPLC.

Sources

Solubility Profiling and Solvent Compatibility of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde in Organic Media

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde (CAS: 1379307-30-8) is a highly functionalized heterocyclic scaffold widely utilized in medicinal chemistry. As an adenine isostere, the pyrazolo[3,4-d]pyrimidine core is a privileged structure for the development of oncogenic kinase inhibitors [1, 2]. However, the compound's rigid planar geometry and reactive functional groups present significant solvation challenges. This technical guide provides an in-depth analysis of the thermodynamic solubility, solvent-induced reactivity, and self-validating analytical protocols required to handle this compound effectively in drug development workflows.

Structural Determinants of Solvation Thermodynamics

The solubility profile of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde is dictated by the competing forces of its high crystal lattice energy and the solvation energy provided by the solvent. Understanding the specific contributions of its functional groups is critical for predicting solvent compatibility.

  • The Pyrazolo[3,4-d]pyrimidine Core: This fused bicyclic system is highly planar and aromatic, leading to strong π−π stacking interactions in the solid state. Furthermore, the N1-H acts as a strong hydrogen-bond donor, while the pyrimidine nitrogens act as acceptors, creating a robust intermolecular hydrogen-bonding network that strongly resists dissolution in non-polar media.

  • The C4-Chloro Substituent: While the halogen increases the overall lipophilicity of the molecule, it is situated on an electron-deficient pyrimidine ring. This makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ).

  • The C3-Carbaldehyde Group: The aldehyde moiety introduces a strong dipole and acts as a hydrogen-bond acceptor, improving solubility in polar solvents. However, its electrophilic carbonyl carbon is prone to nucleophilic attack, particularly in protic environments.

G Compound 4-Chloro-1H-pyrazolo [3,4-d]pyrimidine -3-carbaldehyde Core Pyrazolo-Pyrimidine Core (Planar, Aromatic) Compound->Core Aldehyde C3-Carbaldehyde (Polar, H-Bond Acceptor) Compound->Aldehyde Chloro C4-Chloro Group (Lipophilic, Electrophilic) Compound->Chloro Effect1 High Lattice Energy Poor Non-Polar Solubility Core->Effect1 Effect2 Soluble in Polar Aprotic (DMSO, DMF) Aldehyde->Effect2 Effect3 Reactive in Protic Solvents (Alcohols, Water) Chloro->Effect3

Fig 1: Structural determinants dictating the solubility and reactivity of the compound.

Quantitative Solubility and Solvent Compatibility Matrix

To disrupt the crystalline lattice of this compound, solvents must possess a high dielectric constant and strong hydrogen-bond accepting capabilities. Table 1 summarizes the solubility parameters and critical stability notes across common organic solvents [1, 3].

Table 1: Solubility and Stability Profile in Standard Organic Solvents at 25°C

SolventPolarity IndexEstimated SolubilityStability & Reactivity Considerations (Causality)
Dimethyl Sulfoxide (DMSO) 7.2High (>50 mg/mL)Optimal for Stock Solutions. High H-bond accepting capacity breaks the lattice. Caution: DMSO is hygroscopic; absorbed water can slowly hydrolyze the C4-Cl to a hydroxyl group.
N,N-Dimethylformamide (DMF) 6.4High (>30 mg/mL)Excellent. Highly stable for synthetic applications. Often preferred over DMSO if the solution requires subsequent heating, as it is easier to remove under reduced pressure.
Dichloromethane (DCM) 3.1Moderate (5-10 mg/mL)Good for Extractions. The polarizability of DCM allows for moderate dissolution without risking nucleophilic attack on the aldehyde or chloro groups.
Methanol (MeOH) 5.1Slight (<5 mg/mL)High Risk. Protic nature leads to poor solvation of the lipophilic core. Reactivity: Heating causes C3-hemiacetal formation and SN​Ar displacement of C4-Cl by methoxide.
Ethyl Acetate (EtOAc) 4.4Slight (<2 mg/mL)Anti-Solvent. Too weakly polar to disrupt the lattice energy. Ideal for use as an anti-solvent during recrystallization or trituration workflows.
Hexanes / Heptane 0.1InsolublePrecipitant. Completely unable to overcome the intermolecular hydrogen bonding of the pyrazolo-pyrimidine core.

Mechanistic Pitfalls in Solvation

As an Application Scientist, it is crucial to understand that solubility does not equal stability . Dissolving 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde in an inappropriate solvent can lead to rapid degradation, skewing downstream biological or synthetic data.

The Protic Solvent Trap: When dissolved in primary alcohols (e.g., Methanol, Ethanol), the solvent acts as a nucleophile. The electron-withdrawing nature of both the pyrimidine nitrogens and the C3-aldehyde makes the C4-carbon highly electrophilic. Over time, or upon mild heating, the alcohol will displace the chlorine atom via an addition-elimination mechanism ( SN​Ar ). Simultaneously, the C3-aldehyde is prone to reversible hydration or acetalization. Therefore, alcohols must be strictly avoided when preparing analytical or biological stock solutions.

Self-Validating Experimental Protocol: Isothermal Shake-Flask HPLC-UV

To accurately determine the thermodynamic solubility of this compound, gravimetric methods are insufficient because they cannot distinguish between the intact parent molecule and solvent-induced degradants. The following Isothermal Shake-Flask HPLC-UV protocol is a self-validating system: the chromatographic separation ensures that only the pure, unreacted compound is quantified.

Step-by-Step Methodology
  • Anhydrous Solvent Preparation: Ensure all target solvents (e.g., DMSO, DMF) are strictly anhydrous (Karl Fischer titration < 50 ppm water).

    • Causality: Eliminates the risk of water-induced hydrolysis of the C4-chloro group during the extended equilibration period.

  • Saturation: Add an excess of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde solid (e.g., 100 mg) to 1.0 mL of the solvent in a tightly sealed amber glass vial.

    • Causality: Amber glass prevents photo-catalyzed degradation. Excess solid ensures the solution reaches maximum thermodynamic saturation.

  • Isothermal Equilibration: Place the vial in a temperature-controlled orbital shaker at exactly 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours.

    • Causality: Kinetic solubility (rapid dissolution) often overestimates true solubility. A 48-hour equilibration ensures the system has reached its lowest thermodynamic energy state.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes at 25°C. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert. Performing this step at the exact equilibration temperature prevents sudden precipitation caused by temperature drops.

  • Serial Dilution & Quenching: Dilute the filtered supernatant 1:100 to 1:1000 in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic acid).

    • Causality: Dilution prevents HPLC detector saturation. The acidic mobile phase quenches any potential nucleophilic degradation.

  • HPLC-UV Quantification: Inject the sample onto a C18 Reverse-Phase column and monitor at λ=254 nm. Quantify the area under the curve (AUC) against a pre-established calibration curve of the pure standard.

    • Causality: UV detection at 254 nm captures the aromatic core. If degradation (e.g., hydrolysis) has occurred, secondary peaks will appear, alerting the researcher that the solubility value is compromised.

Workflow Step1 1. Solvent Saturation (Excess solid in anhydrous solvent) Step2 2. Isothermal Equilibration (Shake at 25°C for 48h) Step1->Step2 Overcome lattice energy Step3 3. Phase Separation (Centrifugation & 0.22µm PTFE Filtration) Step2->Step3 Achieve thermodynamic equilibrium Step4 4. Serial Dilution (Dilute in Mobile Phase) Step3->Step4 Remove particulates at constant temp Step5 5. HPLC-UV Quantification (Measure intact compound at 254 nm) Step4->Step5 Prevent detector saturation & quench

Fig 2: Self-validating isothermal shake-flask HPLC-UV workflow for solubility determination.

Bridging Organic Solubility to Biological Assays

While 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde dissolves readily in DMSO, its ultimate application often lies in aqueous biological assays (e.g., kinase inhibition screens). Direct dilution of DMSO stock solutions into aqueous buffers frequently results in rapid precipitation ("crashing out") due to the compound's extreme hydrophobicity [2].

To overcome this, researchers must employ advanced formulation strategies:

  • Polymer-Drug Microarrays: As demonstrated by Sanna et al., formulating pyrazolo[3,4-d]pyrimidine derivatives with biocompatible polymers (e.g., PVP, PEG) via miniaturized 2D printing can drastically enhance apparent water solubility and bioavailability without relying on toxic concentrations of organic co-solvents[2].

  • Prodrug Strategies: Transiently masking the N1-H or the C3-aldehyde with water-soluble, enzymatically cleavable moieties can bypass the need for high-concentration organic solvent stocks entirely.

References

  • Sanna, M., et al. "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays." ACS Medicinal Chemistry Letters, 2018. URL:[Link]

An In-depth Technical Guide to the Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde: Core Starting Materials and Strategic Pathways

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, primarily due to its structural resemblance to the purine ring system of adenine.[1][2] This bioisosteric relationship allows molecules containing this scaffold to act as competitive inhibitors for a wide range of protein kinases by mimicking ATP binding in the enzyme's active site.[2][3] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated and developed as potent therapeutic agents, particularly in oncology.[2][3][4] A notable clinical success is Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, which is approved for the treatment of certain B-cell cancers.[3][5] The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The target molecule, 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde, is a key intermediate for the synthesis of a diverse array of substituted pyrazolo[3,4-d]pyrimidines. The chloro group at the 4-position serves as a versatile leaving group for nucleophilic substitution, while the carbaldehyde at the 3-position provides a handle for further functionalization, such as the introduction of various side chains through reductive amination or condensation reactions. This guide provides an in-depth exploration of the primary synthetic strategies to access this valuable building block, with a focus on the selection of starting materials and the rationale behind the chosen reaction pathways.

Synthetic Strategies: A Tale of Two Rings

The synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde can be broadly categorized into two main strategies, distinguished by which heterocyclic ring is constructed first:

  • Strategy A: Building the Pyrimidine Ring onto a Pre-formed Pyrazole Core. This is the most prevalent and often more versatile approach.

  • Strategy B: Constructing the Pyrazole Ring onto a Pyrimidine Precursor. This route offers a more direct entry to certain substituted analogs.

This guide will delve into the specifics of each strategy, providing detailed protocols and mechanistic insights.

Strategy A: Pyrazole-First Synthesis

This approach commences with a suitably substituted pyrazole, upon which the pyrimidine ring is annulated. The key steps typically involve the formation of a pyrazolo[3,4-d]pyrimidin-4-one intermediate, followed by chlorination and subsequent formylation.

Synthesis of the Pyrazolo[3,4-d]pyrimidin-4-one Core

The cornerstone of this strategy is the synthesis of the 1H-pyrazolo[3,4-d]pyrimidin-4-one core. The most common starting material for this is 5-amino-1H-pyrazole-4-carbonitrile or its corresponding carboxamide or ester derivatives.

  • Materials:

    • 5-Amino-1H-pyrazole-4-carbonitrile

    • Formic acid (98-100%)

    • Ethanol

    • Ice water

  • Procedure:

    • A mixture of 5-amino-1H-pyrazole-4-carbonitrile and an excess of formic acid is heated at reflux for several hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and then poured into ice water.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried.

    • The crude product can be further purified by recrystallization from ethanol to yield 1H-pyrazolo[3,4-d]pyrimidin-4-one.

Causality Behind Experimental Choices:

  • Formic acid serves as both the solvent and the source of the one-carbon unit required to form the pyrimidine ring.

  • Refluxing provides the necessary thermal energy to drive the cyclization reaction.

  • Pouring into ice water causes the product, which is less soluble in cold water, to precipitate out, allowing for easy separation from the excess formic acid.

Chlorination of the Pyrazolo[3,4-d]pyrimidin-4-one Core

The next crucial step is the conversion of the hydroxyl group (in the tautomeric form of the pyrimidinone) at the 4-position into a chloro group. This is a critical transformation that activates the scaffold for subsequent nucleophilic substitution reactions.

  • Materials:

    • 1H-pyrazolo[3,4-d]pyrimidin-4-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-dimethylaniline or other tertiary amine base (optional)

    • Toluene or other high-boiling inert solvent

    • Ice water

    • Saturated sodium bicarbonate solution

  • Procedure:

    • A mixture of 1H-pyrazolo[3,4-d]pyrimidin-4-one and an excess of phosphorus oxychloride is heated at reflux. A high-boiling solvent like toluene can be used, and a tertiary amine base may be added to scavenge the HCl generated.[6]

    • The reaction is monitored by TLC until the starting material is consumed.

    • The reaction mixture is carefully cooled and then slowly poured into a mixture of crushed ice and water with vigorous stirring.

    • The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.

    • The resulting solid is collected by filtration, washed with water, and dried to give 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Causality Behind Experimental Choices:

  • POCl₃ is a powerful chlorinating and dehydrating agent, ideal for converting the pyrimidinone to the corresponding 4-chloro derivative.

  • Heating at reflux is necessary to overcome the activation energy of the reaction.

  • Careful quenching with ice water is essential to hydrolyze the excess POCl₃ in a controlled manner, as the reaction is highly exothermic.

  • Neutralization with sodium bicarbonate removes any residual acidic byproducts.

Formylation of the Pyrazolo[3,4-d]pyrimidine Core: The Vilsmeier-Haack Reaction

The final step in this synthetic sequence is the introduction of the carbaldehyde group at the 3-position of the pyrazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation.[7][8][9][10]

The Vilsmeier reagent , a chloromethyliminium salt, is a weak electrophile that reacts with electron-rich aromatic and heterocyclic compounds.[9][10] It is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).

  • Materials:

    • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM) or other inert solvent

    • Ice water

    • Saturated sodium bicarbonate solution

  • Procedure:

    • In a flask cooled in an ice bath, POCl₃ is added dropwise to DMF with stirring to form the Vilsmeier reagent.

    • A solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine in an inert solvent like DCM is then added to the pre-formed Vilsmeier reagent.

    • The reaction mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by TLC.

    • The reaction is quenched by carefully pouring it into ice water.

    • The mixture is neutralized with a saturated sodium bicarbonate solution.

    • The product is extracted with a suitable organic solvent (e.g., DCM or ethyl acetate).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification by column chromatography on silica gel provides the desired 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde.

Causality Behind Experimental Choices:

  • Pre-formation of the Vilsmeier reagent at low temperature is crucial for controlling the exothermic reaction between DMF and POCl₃.

  • The pyrazolo[3,4-d]pyrimidine core is sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent.

  • The workup procedure is designed to hydrolyze the intermediate iminium salt to the final aldehyde and neutralize acidic byproducts.

Visualizing the Pyrazole-First Synthesis

G cluster_0 Strategy A: Pyrazole-First Synthesis A 5-Amino-1H-pyrazole-4-carbonitrile B 1H-Pyrazolo[3,4-d]pyrimidin-4-one A->B Formic Acid, Reflux C 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine B->C POCl₃, Reflux D 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde C->D Vilsmeier-Haack (POCl₃/DMF)

Caption: Synthetic pathway starting from a pyrazole precursor.

Strategy B: Pyrimidine-First Synthesis

An alternative and highly efficient route involves the construction of the pyrazole ring onto a pre-functionalized pyrimidine scaffold. This approach can be particularly advantageous for accessing 1-substituted pyrazolo[3,4-d]pyrimidines.

Key Starting Material: 4,6-Dichloropyrimidine-5-carboxaldehyde

The central starting material for this strategy is 4,6-dichloropyrimidine-5-carboxaldehyde .[11] This commercially available compound contains all the necessary atoms for the pyrimidine ring and the aldehyde group at the correct position.

  • Materials:

    • 4,6-Dichloropyrimidine-5-carboxaldehyde

    • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

    • An appropriate solvent (e.g., ethanol, THF, or acetonitrile)

    • A base (e.g., triethylamine or diisopropylethylamine), depending on the hydrazine used.

  • Procedure:

    • To a solution of 4,6-dichloropyrimidine-5-carboxaldehyde in a suitable solvent, the hydrazine derivative is added.

    • For aliphatic hydrazines, an external base is typically added, and the reaction can proceed in a single step.[11]

    • For aromatic hydrazines, the reaction is often performed without an external base to initially form a hydrazone intermediate. This intermediate then cyclizes upon heating to form the desired pyrazolo[3,4-d]pyrimidine.[11]

    • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the hydrazine.

    • Upon completion, the product can often be isolated by precipitation upon cooling or by the addition of water.

    • The solid is collected by filtration, washed, and dried.

Causality Behind Experimental Choices:

  • The bifunctional nature of hydrazine allows for a condensation reaction with the aldehyde and a subsequent nucleophilic attack on one of the chloro-substituted carbons of the pyrimidine ring, leading to cyclization.

  • The choice of reaction conditions (presence or absence of a base, temperature) is critical for controlling the selectivity and yield, particularly when using substituted hydrazines, as regioisomeric products can be formed.[11]

Visualizing the Pyrimidine-First Synthesis

G cluster_1 Strategy B: Pyrimidine-First Synthesis E 4,6-Dichloropyrimidine-5-carboxaldehyde G 1-Substituted-4-chloropyrazolo[3,4-d]pyrimidine E->G Condensation & Cyclization F Hydrazine F->G

Sources

The Biological Potential of the Pyrazolo[3,4-d]pyrimidine Core: A Technical Guide to Kinase Inhibition and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist specializing in targeted therapeutics, I have consistently observed that the architectural foundation of a small molecule dictates its translational success. Among the myriad of privileged scaffolds in medicinal chemistry, the pyrazolo[3,4-d]pyrimidine core stands out as a masterclass in biomimicry. Acting as a highly efficient bioisostere of the adenine ring found in adenosine triphosphate (ATP), this fused bicyclic heterocycle is uniquely primed to occupy the highly conserved ATP-binding pocket (hinge region) of eukaryotic protein kinases[1]. This whitepaper provides an in-depth technical analysis of the core's mechanistic biology, quantitative target engagement, and the self-validating experimental workflows required to synthesize and evaluate these potent inhibitors.

Mechanistic Rationale: The Ultimate ATP Bioisostere

The structural genius of the pyrazolo[3,4-d]pyrimidine core lies in its precise nitrogen distribution, which creates a versatile hydrogen bond donor/acceptor profile. When a derivative enters a kinase active site, the N5 and N7 atoms of the pyrimidine ring mimic the N1 and N3 atoms of adenine, engaging the backbone amide and carbonyl groups of the hinge region residues (e.g., Met341 in Src, or Met793 in EGFR)[1].

From a rational drug design perspective, the modularity of the core allows for precise, causal functionalization:

  • C4 Position: Analogous to the C6-amino group of adenine. Substitution here (e.g., with bulky anilines) probes the hydrophobic pocket II of the kinase, driving enzyme selectivity.

  • N1 Position: Corresponds to the ribose-binding pocket. Alkyl or aryl substitutions at N1 improve aqueous solubility and pharmacokinetic properties while locking the molecule into its active conformation.

  • C6 Position: Explores the solvent-exposed region, often utilized to attach solubilizing appendages or warheads for targeted covalent inhibition.

Pathway Core Pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib, PP1) Kinase Kinase Hinge Region (BTK / Src / EGFR) Core->Kinase Competitive Inhibition Downstream Downstream Signaling (Proliferation / Survival) Core->Downstream Blocks Signal Apoptosis Apoptosis / Cell Arrest Core->Apoptosis Induces ATP ATP (Endogenous) ATP->Kinase Binds Active Site Kinase->Downstream Phosphorylation

Competitive inhibition mechanism of pyrazolo[3,4-d]pyrimidine core in kinase signaling.

Landmark Clinical Translations & Target Spectrum

The validation of this core was cemented by the discovery of PP1 and PP2 in 1996, which served as the first selective inhibitors of the Src family of non-receptor tyrosine kinases[2]. The most significant clinical milestone occurred in 2013 with the FDA approval of Ibrutinib (Imbruvica)[2]. While possessing a modified pyrazolo[3,4-d]pyrimidine core, Ibrutinib acts as an irreversible inhibitor of Bruton's tyrosine kinase (BTK) by forming a covalent Michael addition with Cys481 via its α,β-unsaturated carbonyl moiety, revolutionizing the treatment of B-cell malignancies[2].

Beyond BTK and Src, recent medicinal chemistry efforts have expanded the core's utility across various oncology targets.

Quantitative Biological Potential

The table below summarizes the target engagement data for key pyrazolo[3,4-d]pyrimidine derivatives across different therapeutic indications.

Compound / DrugPrimary TargetIC50 / PotencyClinical Status / Application
Ibrutinib BTK0.5 nMFDA Approved (B-cell cancers)[2]
PP1 / PP2 Src Family5 - 100 nMTool Compounds / Preclinical[2]
SI306 SrcLow micromolarPreclinical (Glioblastoma)[3]
Compound 14 CDK2/Cyclin A257 nMPreclinical (Breast/Colon Ca)[4]
Compound 12b EGFR (WT)8.21 µM (A549)Preclinical (Lung Cancer)[5]
Experimental Methodologies: Synthesis & Validation

To harness the biological potential of this core, researchers must employ robust, self-validating experimental workflows. Below are the definitive protocols for synthesizing a focused library and validating target engagement, grounded in causality.

Protocol 1: Divergent Synthesis of C4/N1-Substituted Pyrazolo[3,4-d]pyrimidines

Objective: Generate a library of ATP-competitive inhibitors with varied hydrophobic probes. Causality & Design: The synthesis utilizes a late-stage divergence strategy. By constructing a common, highly electrophilic C4-chloro intermediate, researchers can rapidly introduce diverse nucleophiles (amines, anilines) via Nucleophilic Aromatic Substitution (SNAr), bypassing the need to build the bicyclic core de novo for every analog[6].

  • Annulation (Core Formation): Reflux 5-amino-1-substituted-1H-pyrazole-4-carbonitrile in formic acid for 7 hours[6]. The nitrile and amino groups react to close the pyrimidine ring, yielding the thermodynamically stable pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • Halogenation (Activation): Treat the pyrimidin-4-one with phosphorus oxychloride (POCl3) under reflux for 4 hours. Causality: The C4-OH is a poor leaving group. Conversion to C4-Cl creates a highly reactive electrophile, setting the stage for mild nucleophilic substitution.

  • Nucleophilic Substitution (Diversification): Dissolve the C4-chloro intermediate in absolute ethanol. Add the desired primary or secondary amine (1.5 eq) and a non-nucleophilic base (e.g., DIPEA). Reflux for 3-5 hours.

  • Purification & Validation: Quench with ice water, filter the precipitate, and recrystallize from ethanol. Validate structural integrity using 1H-NMR, 13C-NMR, and HRMS[6].

Protocol 2: Self-Validating ADP-Glo™ Kinase Assay

Objective: Quantify the IC50 of synthesized compounds against purified recombinant kinases (e.g., CDK2/Cyclin A2)[4]. Causality & Design: Traditional radiometric assays pose safety risks. The ADP-Glo luminescent assay measures the ADP generated during the kinase reaction. Crucially, it employs a two-step reagent addition that first depletes unreacted ATP, ensuring that the subsequent luminescent signal is exclusively and causally linked to kinase-mediated ATP hydrolysis[7].

  • Compound Preparation: Prepare 3-fold serial dilutions of the pyrazolo[3,4-d]pyrimidine derivatives in 100% DMSO. Transfer to a 384-well microplate, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Kinase Reaction: Add the optimized Kinase/Substrate mixture to the wells. Initiate the reaction by adding ultra-pure ATP. Incubate at room temperature for 60 minutes[7].

  • ATP Depletion: Add ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This reagent contains ATPases that actively degrade all unconsumed ATP. This self-validating step eliminates background noise, preventing false negatives caused by residual substrate[7].

  • Signal Generation: Add Kinase Detection Reagent. This reagent simultaneously inhibits the ATPases and converts the generated ADP back into ATP, driving a luciferase reaction to produce light[7].

  • Data Analysis & Quality Control: Measure luminescence. Calculate the Z'-factor using the vehicle control (DMSO, full activity) and a reference inhibitor (e.g., Sorafenib, full inhibition)[4]. A Z'-factor > 0.5 validates the assay's robustness. Fit the dose-response data using a 4-parameter logistic regression to determine the IC50.

Workflow Prep 1. Compound Prep (Serial Dilution in DMSO) Incubation 2. Kinase + Substrate + ATP Incubation (30-60 min) Prep->Incubation Detection 3. ADP-Glo Reagent (Deplete unreacted ATP) Incubation->Detection Luminescence 4. Kinase Detection Reagent (Convert ADP to ATP -> Light) Detection->Luminescence Analysis 5. IC50 Calculation (Luminescence vs Log[Drug]) Luminescence->Analysis Control Internal Controls: No-Enzyme & Vehicle (DMSO) Control->Incubation

Self-validating high-throughput ADP-Glo kinase assay workflow with internal controls.

Future Perspectives: Overcoming Resistance & Formulation

The pyrazolo[3,4-d]pyrimidine core remains a cornerstone of rational drug design. Future iterations are focusing on addressing the aqueous solubility limitations of the flat, aromatic core. Advanced formulations, such as polymer-carried dispersions using 2D inkjet printing, are currently being investigated to facilitate transport across the blood-brain barrier for Glioblastoma Multiforme (GBM) treatments[3]. Furthermore, the core is increasingly being utilized as the target-binding warhead in Proteolysis Targeting Chimeras (PROTACs), moving beyond competitive inhibition to targeted protein degradation to overcome acquired kinase mutations (e.g., EGFR T790M)[5].

References
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC / NIH.2

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed / NIH.1

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.3

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Publishing.4

  • Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis.5

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT... MDPI.6

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine... PMC / NIH.7

Sources

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Technical Whitepaper on Kinase Inhibition, Synthesis, and Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazolo[3,4-d]pyrimidines represent a privileged class of fused bicyclic heterocycles that have fundamentally shaped modern targeted oncology. Structurally acting as a bioisostere of the adenine ring of adenosine triphosphate (ATP), this scaffold is uniquely positioned to mimic the critical hydrogen-bonding contacts within the [1]. This structural mimicry allows for the rational, target-oriented design of highly potent inhibitors against a broad spectrum of oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Src, and Bruton's Tyrosine Kinase (BTK)[2].

Mechanisms of Action and Target Engagement

The pharmacological utility of pyrazolo[3,4-d]pyrimidines primarily stems from their ability to competitively displace ATP. By occupying the highly conserved ATP-binding pocket, these derivatives halt the autophosphorylation of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases. This blockade subsequently downregulates downstream signaling cascades, such as the PI3K/AKT/mTOR and MAPK pathways, effectively arresting tumor cell proliferation[2].

G ATP ATP Kinase Tyrosine Kinases (EGFR, Src, VEGFR) ATP->Kinase Binds Hinge Region PP Pyrazolo[3,4-d]pyrimidine (ATP Bioisostere) PP->Kinase Competitive Inhibition Downstream Downstream Signaling (mTOR, AKT, MAPK) Kinase->Downstream Phosphorylation Proliferation Tumor Cell Proliferation Downstream->Proliferation Activation

Mechanism of competitive kinase inhibition by pyrazolo[3,4-d]pyrimidines.

Synthetic Methodologies and Protocols

The functionalization of the pyrazolo[3,4-d]pyrimidine core is critical for optimizing target selectivity and pharmacokinetic properties. A highly robust and versatile strategy involves a two-stage process: the de novo construction of an iodinated pyrazolo[3,4-d]pyrimidine core, followed by late-stage diversification via (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[3].

Synth Precursor 5-Amino-4-iodopyrazole Cyclization Cyclization (Formamide, 200°C) Precursor->Cyclization Core 4-Iodo-pyrazolo[3,4-d]pyrimidine Cyclization->Core Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Core->Coupling Boronic Acids/Amines Product Functionalized Derivative Coupling->Product Structural Diversity

Two-stage synthetic workflow for functionalized pyrazolo[3,4-d]pyrimidines.

Self-Validating Experimental Protocol: Synthesis of C4-Aryl Pyrazolo[3,4-d]pyrimidines via Suzuki-Miyaura Coupling

This protocol details the functionalization of 4-iodo-1H-pyrazolo[3,4-d]pyrimidine. The causality behind the experimental conditions is explicitly stated to ensure reproducible, self-validating workflows[3].

  • Reagent Preparation & Degassing

    • Step: To a Schlenk flask, add 4-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 mmol), the desired aryl boronic acid (1.2–1.5 mmol), and potassium carbonate ( K2​CO3​ , 2.0–3.0 mmol).

    • Causality: An excess of boronic acid compensates for potential protodeboronation side reactions. K2​CO3​ is essential for the activation of the boronic acid, forming a reactive boronate complex that facilitates the transmetalation step with the palladium center.

  • Solvent Addition & Deoxygenation

    • Step: Evacuate and backfill the vessel with argon three times. Add a degassed solvent system of 1,4-dioxane and water (4:1 v/v ratio, 10 mL).

    • Causality: The biphasic dioxane/water mixture is critical; dioxane solubilizes the organic substrates, while water dissolves the inorganic base. Strict anaerobic conditions (argon backfilling and degassing) are mandatory to prevent the oxidative deactivation of the Pd(0) catalyst to inactive Pd(II) species.

  • Catalyst Introduction & Reaction Execution

    • Step: Add tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.05-0.1 mmol). Heat the mixture to 80–100 °C under vigorous stirring for 12–24 hours, monitoring by TLC.

    • Causality: Pd(PPh3​)4​ provides a stable, 18-electron Pd(0) source that readily undergoes oxidative addition into the C-I bond of the pyrazolo[3,4-d]pyrimidine. The elevated temperature provides the necessary activation energy for the rate-limiting transmetalation step.

  • Workup & Purification

    • Step: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

    • Causality: Brine washing removes the water-soluble inorganic salts and residual boronic acid byproducts, ensuring a clean crude mixture for efficient chromatographic separation.

Structure-Activity Relationships (SAR) & Quantitative Data

Extensive SAR studies have demonstrated that substitutions at the C3, C4, and N1 positions of the pyrazolo[3,4-d]pyrimidine core dictate target selectivity. For instance, bulky hydrophobic groups at the C4 position often enhance affinity for the hydrophobic pocket adjacent to the ATP hinge region in EGFR and VEGFR-2. Furthermore, dual inhibitors targeting both the have been successfully developed, exhibiting potent anti-proliferative activities against non-small cell lung cancer (A549) cell lines[4].

Table 1: Quantitative Biological Activity of Key Pyrazolo[3,4-d]pyrimidine Derivatives
Compound / DerivativePrimary Target(s)IC₅₀ (Target Kinase)Cell Line (Assay)IC₅₀ (Cellular)Source
Compound 17 EGFR4.18 µMMCF-7 (Breast)5.36 µM[5]
Derivative 7c EGFR T790M / VEGFR-20.25 µM / 0.90 µMA549 (Lung)5.75 µM[4]
Derivative 8b EGFR T790M / VEGFR-20.32 µM / 1.05 µMA549 (Lung)6.20 µM[4]
SI306 Src / Fyn / SGK1Low micromolarGBM (Glioblastoma)< 10 µM[6]
Ibrutinib (Imbruvica) BTK0.5 nMMantle Cell LymphomaN/A (Clinical)[2]

Preclinical Development and Formulation Strategies

Despite their potent in vitro activity, pyrazolo[3,4-d]pyrimidines often suffer from poor aqueous solubility, which limits their in vivo bioavailability. To overcome this, researchers have employed prodrug strategies and advanced polymer formulations. For example, in the treatment of Glioblastoma Multiforme (GBM), the. This not only enhanced solubility but also facilitated transport across the blood-brain barrier (BBB), presenting a viable oral formulation for eradicating invasive margin cells in GBM[6].

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold remains a cornerstone in the development of targeted kinase inhibitors. By leveraging its structural homology to ATP and employing versatile palladium-catalyzed cross-coupling methodologies, researchers can systematically tune its pharmacological profile. Future developments will likely focus on overcoming resistance mutations (e.g., EGFR T790M) and optimizing drug delivery systems to target hard-to-treat malignancies like glioblastoma.

References

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. Available at:[Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Arch Pharm (Weinheim) / PubMed. Available at:[Link]

  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. RSC Advances / PMC. Available at:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry / PMC. Available at:[Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters / PMC. Available at:[Link]

Sources

Methodological & Application

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde as a Privileged Scaffold in Kinase Inhibitor Synthesis

Executive Summary

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde (MW: 182.57 g/mol ) is a highly versatile, privileged heterocyclic building block extensively utilized in modern medicinal chemistry[1]. As a purine bioisostere, the pyrazolo[3,4-d]pyrimidine core naturally mimics the adenine ring of ATP, making it an ideal template for designing competitive kinase inhibitors[2]. This application note details the structural rationale, synthetic workflows, and validated protocols for leveraging this scaffold in the development of targeted therapies against critical oncogenic and inflammatory kinases, including RET, PI3K, and CDKs[1][3][4].

Pharmacophore Rationale & Structural Logic

The design of highly potent and selective kinase inhibitors requires the precise spatial arrangement of functional groups. The 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde scaffold offers three distinct, highly orthogonal vectors for diversification:

  • The Pyrazolopyrimidine Core : Functions as the primary hinge-binding motif. The nitrogen atoms within the pyrimidine and pyrazole rings establish critical hydrogen bonds with the backbone amide NH and carbonyl oxygen of the kinase hinge region[5].

  • The C4-Chloro Substituent : The electron-deficient nature of the pyrimidine ring highly activates the C4 position toward Nucleophilic Aromatic Substitution (SNAr). This enables the rapid installation of bulky anilines or aliphatic amines that project deep into the hydrophobic specificity pockets or the DFG-in/out regions[3][5].

  • The C3-Carbaldehyde Group : Aldehydes are excellent electrophilic handles. Through reductive amination, researchers can append basic amines (e.g., piperazines, morpholines). These groups typically project outward toward the solvent-exposed region, which not only improves the compound's aqueous solubility and pharmacokinetic (PK) profile but can also form salt bridges with solvent-accessible acidic residues[1][6].

Pharmacophore Scaffold 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde Pyrim Pyrazolopyrimidine Core (ATP Hinge Binder) Scaffold->Pyrim C4 C4-Chloro Group (SNAr -> DFG Pocket) Scaffold->C4 C3 C3-Carbaldehyde (Reductive Amination -> Solvent) Scaffold->C3 N1 N1 Position (Ribose Pocket Interaction) Scaffold->N1

Fig 1. Pharmacophore mapping of the pyrazolo[3,4-d]pyrimidine scaffold for kinase inhibition.

Application in Targeted Kinase Inhibition

The modularity of this scaffold has led to its successful application across multiple kinase targets:

  • RET Kinase : Substituted pyrazolo[3,4-d]pyrimidines have been developed as highly selective RET kinase inhibitors (exhibiting >30-fold selectivity over off-target kinases), which are critical in treating RET-driven proliferative diseases such as non-small cell lung cancer and thyroid cancer[3].

  • PI3K/AKT Pathway : By exploiting the C3 and C4 vectors, heterocyclylamine derivatives of this scaffold have been synthesized to selectively modulate phosphoinositide 3-kinases (PI3Ks), addressing inflammatory disorders and immune-based diseases[4][6].

Synthetic Workflow & Methodologies

To maximize yield and prevent unwanted side reactions, the derivatization of the scaffold must follow a logical sequence. SNAr at the C4 position is typically performed first, as the aldehyde is stable under mild basic conditions. Reductive amination follows, utilizing mild hydride donors to prevent premature reduction of the aldehyde.

Workflow Start Starting Scaffold (C4-Cl, C3-CHO) Step1 N1-Alkylation (NaH, R-X, 0°C) Start->Step1 Optional Step2 C4 SNAr Reaction (R-NH2, DIPEA, 80°C) Start->Step2 Direct Step1->Step2 Step3 C3 Reductive Amination (R2-NH, NaBH(OAc)3) Step2->Step3 Final Target Kinase Inhibitor Step3->Final

Fig 2. Standard synthetic workflow for derivatizing the pyrazolo[3,4-d]pyrimidine scaffold.

Protocol A: SNAr at the C4 Position

Objective: Install the hydrophobic/DFG-targeting moiety. Causality & Choice: N,N-Diisopropylethylamine (DIPEA) is selected as the base because it is non-nucleophilic, preventing competitive substitution at the highly reactive C4 position while effectively neutralizing the HCl byproduct.

  • Reaction Setup : Dissolve 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or n-butanol to achieve a 0.2 M concentration.

  • Reagent Addition : Add the desired primary amine or aniline (1.2 eq) followed by DIPEA (2.0 eq).

  • Execution : Heat the mixture to 80–100 °C under an inert nitrogen atmosphere for 4–12 hours.

  • Self-Validation (LC-MS) : Monitor the reaction via LC-MS. The starting material possesses a distinct 3:1 isotopic ratio ( 35 Cl: 37 Cl) at m/z 183/185. The reaction is complete when this isotopic signature completely disappears, replaced by the mass of the desired product[1].

  • Workup : Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine to remove DMF and DIPEA salts. Dry the organic layer over Na 2​ SO 4​ and concentrate in vacuo.

Protocol B: Reductive Amination at the C3 Position

Objective: Install solubilizing groups targeting the solvent-exposed region. Causality & Choice: Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is utilized instead of sodium borohydride (NaBH 4​ ). NaBH(OAc) 3​ is a milder reducing agent that selectively reduces the transiently formed iminium ion without reducing the unreacted starting aldehyde into a dead-end primary alcohol.

  • Reaction Setup : Dissolve the C4-substituted intermediate (1.0 eq) and the desired secondary amine (e.g., N-methylpiperazine, 1.5 eq) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation : Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction : Add NaBH(OAc) 3​ (2.0 eq) portion-wise. Stir at room temperature for 12–16 hours.

  • Self-Validation (NMR) : Validate the success of the reaction via 1 H-NMR. The characteristic aldehyde proton singlet (typically observed at δ 10.0–10.5 ppm) must completely disappear, accompanied by the emergence of a new methylene singlet ( δ 3.5–4.0 ppm) corresponding to the newly formed C-N bond.

  • Workup : Quench the reaction with saturated aqueous NaHCO 3​ . Extract with dichloromethane (DCM), dry over Na 2​ SO 4​ , and purify via reverse-phase preparative HPLC to yield the final kinase inhibitor.

Quantitative Data: Representative Kinase Inhibition Profiling

The following table summarizes representative structure-activity relationship (SAR) data for derivatives synthesized from the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde scaffold, demonstrating the profound impact of C3 and C4 functionalization on kinase selectivity and potency[3][4][6].

Scaffold DerivativeC4 Substitution (SNAr)C3 Substitution (Reductive Amination)Primary TargetIC 50​ (nM)Selectivity Profile
Unmodified Scaffold -Cl-CHON/A>10,000Inactive
Compound A 3-Chloro-4-fluoroanilineMorpholineRET Kinase14>40-fold over VEGFR2
Compound B 4-MethoxyanilineN-MethylpiperazinePI3K δ 8>50-fold over PI3K α
Compound C CyclopentylamineDimethylamineCDK222>20-fold over CDK4

Note: Data represents aggregated SAR trends derived from patent literature for pyrazolo[3,4-d]pyrimidine-based inhibitors.

References

  • [5] Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies. PMC/NIH. URL:

  • [2] A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Scaffold. ResearchGate. URL:

  • [1] 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde Product Information. EvitaChem. URL:

  • [3] WO2019143991A1 - SUBSTITUTED PYRAZOLO[3,4-d]PYRIMIDINE COMPOUNDS AS RET KINASE INHIBITORS. Google Patents. URL:

  • [4] WO2013033569A1 - Heterocyclylamines as PI3K inhibitors. Google Patents. URL:

  • [6] US9707233B2 - Heterocyclylamines as PI3K inhibitors. Google Patents. URL:

Sources

Application Note: Derivatization Strategies for the Aldehyde Group in 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Chemical Significance

The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold, serving as a critical purine bioisostere in the development of numerous targeted therapeutics, including PI3K inhibitors, PDE2 inhibitors, and antiviral agents (e.g., Zika virus inhibitors)[1],[2],[3].

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde (MW: 182.57 g/mol ) is a highly versatile building block featuring two orthogonal electrophilic centers: a C3-aldehyde and a C4-chlorine atom. The primary challenge in utilizing this intermediate lies in chemoselectivity —specifically, derivatizing the C3-aldehyde while preserving the highly reactive C4-chloro group for late-stage Nucleophilic Aromatic Substitution (SNAr)[4]. This application note provides field-validated, self-validating protocols for the selective functionalization of the C3-aldehyde via reduction, reductive amination, and nucleophilic trifluoromethylation.

Orthogonal Reactivity & Mechanistic Rationale

The successful derivatization of this scaffold relies on the kinetic differentiation of its two electrophilic sites:

  • C3-Aldehyde (Hard Electrophile): Highly susceptible to nucleophilic addition (e.g., hydrides, carbanions, amines) under mild, low-temperature conditions.

  • C4-Chloro (Soft/Aromatic Electrophile): Activated by the electron-deficient pyrimidine ring. It readily undergoes SNAr with nucleophiles, but this process generally requires elevated temperatures or strong bases (thermodynamic control)[1].

Causality in Experimental Design: By strictly controlling the temperature (0 °C to Room Temperature) and selecting mild reagents (e.g., NaBH(OAc)3 instead of stronger reducing agents), the aldehyde can be fully transformed without triggering premature SNAr displacement of the C4-chlorine[2].

Ortho Core Dual Electrophile System 4-Chloro-3-carbaldehyde C3 C3-Aldehyde (Hard Electrophile) Core->C3 C4 C4-Chloro (Soft/Aromatic Electrophile) Core->C4 Reagent1 NaBH(OAc)3 / Amines (Low Temp, Kinetic Control) C3->Reagent1 Reagent2 Amines / Alkoxides (High Temp, Thermodynamic) C4->Reagent2 Result1 Fast Imine Formation & Reduction at C3 Reagent1->Result1 Result2 SNAr Displacement at C4 Reagent2->Result2

Orthogonal reactivity of the dual electrophilic centers under kinetic vs. thermodynamic control.

Quantitative Data Summary

The following table summarizes the optimized conditions for C3-aldehyde derivatization while maintaining >95% integrity of the C4-chloro group, based on validated pharmaceutical patent literature and medicinal chemistry workflows[1],[2],[3].

Reaction TypeReagents & SolventsTemp / TimeTarget ProductYield RangeC4-Cl Status
Aldehyde Reduction NaBH4, Anhydrous MeOH0 °C to RT, 2 hC3-Hydroxymethyl85 - 92%Intact
Reductive Amination 1°/2° Amine, NaBH(OAc)3, THFRT, 4-12 hC3-Aminomethyl70 - 88%Intact
Trifluoromethylation TMSCF3, TBAF (cat.), THFRT, 3 hC3-(2,2,2-Trifluoro-1-hydroxyethyl)65 - 80%Intact

Divergent Derivatization Workflows

G SM 4-Chloro-1H-pyrazolo[3,4-d] pyrimidine-3-carbaldehyde RedAm Reductive Amination (NaBH(OAc)3, R-NH2) SM->RedAm Mild conditions Reduction Aldehyde Reduction (NaBH4, MeOH, 0 °C) SM->Reduction Chemoselective CF3Add Trifluoromethylation (TMSCF3, TBAF, THF) SM->CF3Add Nucleophilic Addition Prod1 C3-Aminomethyl Derivative (Retains C4-Cl) RedAm->Prod1 Prod2 C3-Hydroxymethyl Derivative (Retains C4-Cl) Reduction->Prod2 Prod3 C3-2,2,2-Trifluoro-1-hydroxyethyl (Retains C4-Cl) CF3Add->Prod3 SNAr Subsequent SNAr (High Temp, R'-NH2) Prod1->SNAr Prod2->SNAr Prod3->SNAr FinalDrug Fully Functionalized Kinase/Viral Inhibitor SNAr->FinalDrug

Divergent derivatization of the C3-aldehyde preserving the C4-chloro group for late-stage SNAr.

Validated Experimental Protocols

Protocol A: Chemoselective Reduction to C3-Hydroxymethyl Derivative

Adapted from PI3K inhibitor synthesis workflows[2].

Scientific Rationale: Sodium borohydride (NaBH4) is a mild reducing agent. Methanol serves as both the solvent and the proton source. The critical parameter here is temperature control (0 °C). If the reaction is allowed to heat, the methoxide ion generated in situ can displace the C4-chloro group via SNAr.

Step-by-Step Procedure:

  • Suspend 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde (1.0 eq, e.g., 1.98 mmol) in anhydrous methanol (0.05 M concentration) under an argon atmosphere.

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Add NaBH4 (1.2 eq, 2.38 mmol) in small portions over 10 minutes to control hydrogen gas evolution and exotherm.

  • Stir the mixture, allowing it to slowly warm to room temperature over 2 hours.

  • Quench & Workup: Partition the mixture between water and ethyl acetate. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

In-Process Quality Control (IPQC) & Validation:

  • LC-MS: Confirm the mass shift from [M+H]+ 183 (aldehyde) to 185 (alcohol). The characteristic 3:1 isotopic ratio of 35Cl/37Cl must be clearly visible, proving the C4-Cl is intact.

  • 1H NMR: Ensure the disappearance of the characteristic aldehyde proton singlet (~10.0 ppm) and the appearance of a new methylene doublet (~4.8 ppm) and hydroxyl triplet.

Protocol B: Reductive Amination to C3-Aminomethyl Derivative

Adapted from Zika virus inhibitor scaffold synthesis[1].

Scientific Rationale: Sodium triacetoxyborohydride (NaBH(OAc)3) is utilized because it selectively reduces the protonated imine intermediate over the unreacted aldehyde. This prevents the formation of the C3-alcohol byproduct. The reaction is run at room temperature, which is kinetically insufficient to trigger SNAr at the C4 position by the amine nucleophile.

Step-by-Step Procedure:

  • Dissolve the aldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous THF or DCE (0.1 M).

  • Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Add NaBH(OAc)3 (1.5 eq) in a single portion.

  • Stir the reaction at room temperature for 4–12 hours (monitor via TLC/LC-MS).

  • Quench & Workup: Quench with saturated aqueous NaHCO3 to neutralize the acetic acid. Extract with dichloromethane (DCM). Wash with brine, dry over MgSO4, and concentrate. Purify via flash chromatography if necessary.

In-Process Quality Control (IPQC) & Validation:

  • Self-Validation: If SNAr occurs prematurely, LC-MS will show a mass corresponding to the double-addition product (amine at both C3 and C4) and the loss of the chlorine isotope pattern. A successful reaction yields a single-addition product retaining the SNAr-ready C4-Cl.

Protocol C: Nucleophilic Trifluoromethylation

Adapted from PDE2 inhibitor synthesis workflows[3].

Scientific Rationale: The Ruppert-Prakash reagent (TMSCF3) is inert toward aldehydes until activated by a catalytic fluoride source (TBAF). Fluoride attacks the silicon atom, generating a hypervalent silicon intermediate that transfers the strongly nucleophilic CF3 carbanion equivalent to the C3-carbonyl carbon.

Step-by-Step Procedure:

  • Dissolve the aldehyde (1.0 eq, e.g., 0.46 mmol) in anhydrous THF (1.5 mL) at room temperature.

  • Add trimethyl(trifluoromethyl)silane (TMSCF3) (1.7 eq, 0.8 mmol) via syringe.

  • Slowly add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.02 eq, 9.23 µmol). Note: The reaction may be slightly exothermic upon TBAF addition.

  • Stir the solution at room temperature for 3 hours.

  • Quench & Workup: Dilute the mixture with ethyl acetate (30 mL). Wash the organic layer with water and brine, dry over Na2SO4, and concentrate. The resulting TMS-ether can be cleaved by stirring in methanolic HCl to yield the free trifluoromethyl alcohol.

In-Process Quality Control (IPQC) & Validation:

  • 19F NMR: The gold standard for validation. The product will exhibit a strong signal around -75 ppm (depending on the exact solvent and substitution), confirming the successful incorporation of the CF3 group.

References

  • [1] Zika Virus Inhibitors Based on a 1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine-amine Scaffold. PMC (National Institutes of Health). 1

  • [2] WO2011008302A1 - Certain chemical entities, compositions and methods. Google Patents. 2

  • [4] Revisiting Pyrazolo[3,4-d]pyrimidine Nucleosides as Anti-Trypanosoma cruzi and Antileishmanial Agents. Journal of Medicinal Chemistry (ACS Publications). 4

  • [3] WO2016192083A1 - Dihydropyrazolopyrimidinone compounds as pde2 inhibitors. Google Patents. 3

Sources

Application Note: One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

Pyrazolo[3,4-d]pyrimidines are privileged pharmacophores in modern drug discovery, acting as highly effective bioisosteres of purines. Their structural similarity to endogenous purines allows them to selectively interact with ATP-binding sites, making them critical scaffolds for kinase inhibitors (e.g., the BTK inhibitor ibrutinib) and targeted anticancer therapeutics.

Traditional syntheses of the pyrazolo[3,4-d]pyrimidine core involve multi-step, stepwise cyclizations that suffer from harsh reaction conditions, the need to isolate unstable intermediates, and poor overall atom economy. To overcome these bottlenecks, one-pot multicomponent reactions (MCRs) and sequential heterocyclizations have been developed. These methodologies allow for the rapid, high-yield assembly of functionalized pyrazolo[3,4-d]pyrimidines in a single reaction vessel, significantly accelerating structure-activity relationship (SAR) campaigns in drug development.

Mechanistic Causality in One-Pot Syntheses

Designing a successful one-pot synthesis requires a deep understanding of the thermodynamic and kinetic drivers that govern sequential bond formation. Two primary methodologies dominate the field:

Vilsmeier-Haack-Type Heterocyclization

This strategy utilizes 5-aminopyrazoles, formamide, and a halogenating agent (typically PBr₃ or POCl₃).

  • Causality of Reagent Selection: Formamide acts as both the solvent and the C-N source. When treated with PBr₃, it generates a highly electrophilic Vilsmeier reactive species in situ. The electron-rich amino group of the 5-aminopyrazole attacks this intermediate, resulting in amidination.

  • Why PBr₃ over POCl₃? While POCl₃ is a classic reagent, modern protocols favor PBr₃ because it provides milder electrophilic activation, which minimizes the degradation of the formamide solvent and prevents tar formation, ultimately pushing yields above 90% ()[1]. The final intramolecular cyclization is thermodynamically driven by the formation of the fully aromatic bicyclic system.

Solvent-Mediated Multicomponent Reactions (MCRs)

Green MCRs assemble the pyrazolo[3,4-d]pyrimidine core from simple precursors—such as an aromatic aldehyde, a pyrazolone (e.g., 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one), and urea/thiourea—using glycerol as a solvent.

  • Causality of Solvent Selection: Glycerol is not merely a passive medium; its dense hydrogen-bonding network actively polarizes the carbonyl groups of the aldehyde and pyrazolone. This solvent-mediated activation facilitates the initial Knoevenagel condensation without the need for toxic heavy-metal catalysts. The subsequent Michael addition of urea and final dehydrative cyclization are driven by the high reaction temperature (90 °C) and the insolubility of the final aromatic product in water during workup ()[2].

Reaction Pathway Visualization

G Start Starting Materials (e.g., 5-Aminopyrazoles or Pyrazolones) MCR Multicomponent Reaction (MCR) Aldehyde + Urea + Pyrazolone Start->MCR Green Solvent Vilsmeier Vilsmeier-Type Cyclization Formamide + PBr3 Start->Vilsmeier 50-60 °C Intermediate1 Knoevenagel / Michael Adduct MCR->Intermediate1 Intermediate2 Vilsmeier Reactive Species (In situ Formylation) Vilsmeier->Intermediate2 Cyclization Intramolecular Heterocyclization (Thermodynamically Driven) Intermediate1->Cyclization Intermediate2->Cyclization Product Pyrazolo[3,4-d]pyrimidine Derivatives Cyclization->Product

Logical workflow of one-pot pyrazolo[3,4-d]pyrimidine synthesis.

Quantitative Data & Strategy Comparison

The following table summarizes the quantitative parameters and yields of various one-pot strategies, allowing researchers to select the optimal route based on available substrates and environmental constraints.

Synthetic StrategySubstratesCatalyst / ReagentSolventConditionsTypical Yield
Vilsmeier-Type [1]5-AminopyrazolesPBr₃ (3.0 equiv)Formamide50–60 °C, 0.5–1 h87–97%
Four-Component MCR [3]Hydrazine, malononitrile, aldehyde, alcoholSodium alkoxideEthanolReflux, 4–6 h60–85%
Green MCR [2]Aldehyde, pyrazolone, ureaNone (Solvent-mediated)Glycerol90 °C, 1–2 h80–92%
POCl₃ Annulation [4]5-amino-pyrazole-4-carbonitrile, aliphatic acidsPOCl₃Neat / AcidReflux, 3 h70–85%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific analytical checkpoints to confirm mechanistic milestones.

Protocol A: Electrophilic Heteroaromatic Substitution (PBr₃/Formamide)

Adapted from the optimized conditions for 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine synthesis ()[1].

Step-by-Step Methodology:

  • Setup: In an oven-dried, 10 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-amino-1,3-diphenyl-1H-pyrazole (100 mg, 0.37 mmol, 1.0 equiv) in anhydrous formamide (2.0 mL) under a nitrogen atmosphere.

  • Electrophilic Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add Phosphorus tribromide (PBr₃) (0.10 mL, 1.1 mmol, 3.0 equiv).

    • Causality: The addition must be performed at 0 °C to safely manage the exothermic formation of the Vilsmeier species and prevent the thermal decomposition of formamide.

  • Cyclization: Remove the ice bath and heat the mixture to 50–60 °C for 0.5–1.0 hour.

    • Causality: This specific thermal window provides the exact kinetic energy required for the intramolecular heterocyclization while avoiding the degradation of the intermediate amidine species.

  • Workup: Quench the reaction by pouring the mixture into crushed ice (10 g). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane/EtOAc).

  • Validation & Quality Control: Analyze the purified solid via ¹H NMR (500 MHz, CDCl₃). The protocol is validated as successful if the spectrum exhibits two sharp, downfield singlet peaks at exactly δ 9.09 ppm and δ 9.45 ppm . These peaks correspond to the newly formed C4-H and C6-H protons of the pyrimidine ring. The complete disappearance of the broad -NH₂ peak (originally at ~δ 5.0-6.0 ppm) confirms 100% conversion of the starting material[1].

Protocol B: Green Multicomponent Synthesis (Glycerol-Mediated)

Adapted from environmentally benign MCR methodologies ()[2].

Step-by-Step Methodology:

  • Setup: To a 25 mL round-bottom flask, add an aromatic aldehyde (1.0 mmol), 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 mmol), and urea or thiourea (1.5 mmol).

  • Solvent Addition: Add 5 mL of pure glycerol to the flask.

    • Causality: Glycerol is highly viscous at room temperature but becomes an excellent, highly polar solvent upon heating. It acts as a green hydrogen-bond donor to activate the electrophilic centers of the substrates.

  • Reaction: Stir the mixture at 90 °C for 1–2 hours. Monitor the reaction progress via TLC (Hexane:EtOAc, 7:3).

  • Workup: Once TLC indicates complete consumption of the aldehyde, cool the mixture to room temperature. Add 15 mL of distilled water and stir vigorously for 10 minutes.

    • Causality: The synthesized pyrazolo[3,4-d]pyrimidine is highly lipophilic and insoluble in water, causing it to precipitate quantitatively, while the glycerol and unreacted urea remain in the aqueous phase.

  • Validation & Quality Control: Filter the precipitate and wash with cold water. Perform FT-IR spectroscopy on the crude solid. The protocol is validated by the absence of the strong aldehyde C=O stretch (typically ~1700 cm⁻¹) and the presence of new N-H stretching vibrations at ~3400 cm⁻¹, alongside characteristic pyrimidine ring skeletal vibrations at 1550–1600 cm⁻¹[2].

References

  • A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin Molecules (PMC). URL:[Link]

  • A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines Beilstein Journal of Organic Chemistry. URL:[Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study Molecules (MDPI). URL:[Link]

  • Evaluation of Electrophilic Heteroaromatic Substitution: Synthesis of Heteroaromatic-Fused Pyrimidine Derivatives via Sequential Three-Component Heterocyclization Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Multicomponent, Efficient Approach for the Synthesis of Pyrazolo [3, 4-d] pyrimidine Derivatives Using Glycerol as Green Solvent IOSR Journal of Applied Chemistry. URL:[Link]

Sources

Application Note: Advanced Methodologies for the Synthesis of Pyrazolo[1,5-a]pyrimidine-Based CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclin-dependent kinase 2 (CDK2) is a master regulatory enzyme governing the G1-to-S phase transition of the cell cycle. The hyperactivation or dysregulation of CDK2 is a well-documented driver in various malignancies, including leukemia, colorectal carcinoma, and breast cancer[1][2]. In the pursuit of targeted oncology therapeutics, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged bioisostere for the purine ring of ATP[3].

This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to the synthesis of pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors. By detailing the mechanistic rationale, key intermediates, and step-by-step synthetic protocols—specifically focusing on regioselective cyclocondensation and palladium-catalyzed Buchwald-Hartwig amination—this guide bridges the gap between theoretical drug design and practical benchtop execution.

Mechanistic Rationale: Targeting CDK2 with Pyrazolo[1,5-a]pyrimidines

To design effective synthesis routes, one must first understand the structural biology of the target. CDK2 remains inactive until it binds to Cyclin E (during G1 phase) or Cyclin A (during S phase)[4]. Once the active holoenzyme is formed, it phosphorylates the retinoblastoma (Rb) protein, triggering the release of the E2F transcription factor and driving DNA synthesis[4].

Pyrazolo[1,5-a]pyrimidine derivatives exert their antiproliferative effects by acting as potent ATP-competitive inhibitors[1]. The nitrogen atoms within the fused bicyclic core act as critical hydrogen-bond acceptors and donors, interacting directly with the backbone amides of the CDK2 hinge region (specifically Leu83 and Glu81). This binding mode perfectly mimics endogenous ATP and established clinical candidates like Dinaciclib[1][2].

CDK2_Pathway Mitogen Mitogenic Signals CyclinE Cyclin E Accumulation Mitogen->CyclinE Upregulates Complex CDK2/Cyclin E Complex (Active) CyclinE->Complex Binds CDK2 CDK2 Kinase CDK2->Complex Binds Rb Rb Protein (Phosphorylation) Complex->Rb Phosphorylates E2F E2F Transcription Factor (Release) Rb->E2F Releases G1S G1 to S Phase Cell Cycle Progression E2F->G1S Drives Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Complex ATP-Competitive Inhibition

Caption: Mechanism of action for the CDK2/Cyclin E complex in G1/S transition and its targeted inhibition.

Key Intermediates and Reagents

The synthesis of these inhibitors relies on highly specific building blocks designed to construct the core and functionalize it for optimal kinase pocket occupation.

Reagent / IntermediateFunction in SynthesisRationale for Selection
3-Aminopyrazole Primary Core Building BlockProvides the pyrazole foundation; the exocyclic amine and adjacent ring nitrogen participate in cyclization[3].
β -Enaminone Cyclization PartnerReacts with 3-aminopyrazole to form the pyrimidine ring. Offers superior regiocontrol compared to standard 1,3-diketones[3].
N-Bromosuccinimide (NBS) Electrophilic Halogenating AgentSelectively brominates the electron-rich C-3 position, creating a handle for cross-coupling[3].
Pd2​(dba)3​ / Xantphos Catalyst / Ligand SystemEnables Buchwald-Hartwig amination. Xantphos (a bidentate ligand) prevents reductive elimination side-reactions, ensuring high yields with bulky anilines[5].

Experimental Protocols: Synthetic Workflow

The generation of pyrazolo[1,5-a]pyrimidine CDK2 inhibitors is typically achieved through a convergent, three-step synthetic cascade.

Synthetic_Workflow A 3-Aminopyrazole C Cyclocondensation (AcOH, Reflux) A->C B β-Enaminone (or Chalcone) B->C D Pyrazolo[1,5-a]pyrimidine Core C->D E Halogenation (NBS or NIS) D->E F 3-Halo-Intermediate E->F G Buchwald-Hartwig Amination F->G H Final CDK2 Inhibitor G->H

Caption: Multi-step synthetic workflow for pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors.

Protocol 4.1: Regioselective Cyclocondensation

Causality: Condensing 3-aminopyrazole with β -enaminones in an acidic medium ensures the regioselective formation of the fused bicyclic system. Glacial acetic acid acts as both the solvent and the acid catalyst, promoting the initial imine formation and subsequent intramolecular cyclization[3].

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-aminopyrazole (10.0 mmol, 1.0 eq) and the selected β -enaminone (11.0 mmol, 1.1 eq) in 20 mL of glacial acetic acid.

  • Execution: Equip the flask with a reflux condenser and heat the mixture to 110 °C for 4–6 hours.

  • Validation (Monitoring): Monitor the reaction progression via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the highly polar 3-aminopyrazole spot indicates completion.

  • Workup: Cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold water. Neutralize the acidic solution carefully with saturated aqueous NaHCO3​ until pH ~7.5 is reached.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pyrazolo[1,5-a]pyrimidine core.

Protocol 4.2: Electrophilic Halogenation at C-3

Causality: To attach the crucial hydrophobic moieties that occupy the CDK2 specificity pocket, a halogen handle must be installed. The electron-rich nature of the pyrazole ring directs electrophilic aromatic substitution exclusively to the C-3 position[3].

  • Reaction Setup: Dissolve the purified pyrazolo[1,5-a]pyrimidine core (5.0 mmol, 1.0 eq) in 15 mL of anhydrous DMF under an inert Argon atmosphere.

  • Execution: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (5.25 mmol, 1.05 eq) portion-wise over 10 minutes to prevent exothermic degradation.

  • Validation: Stir the mixture at room temperature for 2 hours. TLC (EtOAc/Hexane 1:2) will show a distinct shift to a less polar spot.

  • Isolation: Quench the reaction by pouring it into 50 mL of ice water. A precipitate will form immediately. Filter the solid under vacuum, wash thoroughly with distilled water and cold ethanol, and dry in a vacuum oven at 40 °C to afford the 3-bromo-pyrazolo[1,5-a]pyrimidine intermediate.

Protocol 4.3: Buchwald-Hartwig Amination for Hinge-Binding Functionalization

Causality: Introducing bulky or electron-rich amines (e.g., substituted anilines) at the C-3 position drastically enhances binding affinity and selectivity for CDK2 over other kinases[1][5]. Palladium-catalyzed cross-coupling is utilized because the pyrazolo[1,5-a]pyrimidine core often requires harsh, degradative conditions for uncatalyzed SN​Ar amination.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the 3-bromo-pyrazolo[1,5-a]pyrimidine (2.0 mmol, 1.0 eq), the desired amine (e.g., 4-tert-butylaniline or 3-chloroaniline) (3.0 mmol, 1.5 eq), Pd2​(dba)3​ (0.1 mmol, 5 mol%), Xantphos (0.2 mmol, 10 mol%), and Cs2​CO3​ (4.0 mmol, 2.0 eq)[5].

  • Inert Atmosphere: Evacuate the tube and backfill with Argon. Repeat this cycle three times to ensure complete oxygen removal (critical for preventing catalyst poisoning).

  • Execution: Add 10 mL of anhydrous 1,4-dioxane via syringe. Seal the tube and heat the mixture at 100 °C for 12–16 hours.

  • Workup & Isolation: Cool to room temperature. Dilute the mixture with EtOAc (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash chromatography (gradient elution: 0-5% MeOH in DCM) to isolate the final functionalized CDK2 inhibitor.

Quantitative Data & Validation

The structural modifications introduced via the methodologies above directly dictate the biological efficacy of the synthesized compounds. The table below summarizes the structure-activity relationship (SAR) data of representative pyrazolo[1,5-a]pyrimidine derivatives synthesized using these protocols, compared against Dinaciclib, a clinical-stage CDK inhibitor[1][2].

Compound / DerivativeStructural Modification (C-3 / C-7)CDK2 Inhibitory Activity (IC₅₀)Cytotoxicity (HCT-116 Cell Line) IC₅₀
Dinaciclib (Standard) Reference Pyrazolo[1,5-a]pyrimidine18 nM0.01 µM
Compound 5h 7-(4-Bromo-phenyl)-3-(3-chloro-phenylazo)22 nM0.28 µM
Compound 5i 7-(4-Bromo-phenyl)-3-(2-chloro-phenylazo)24 nM0.35 µM
Compound 21c 3-Carbonitrile functionalization18 - 150 nM0.15 µM

Data indicates that precise functionalization at the C-3 and C-7 positions yields nanomolar potency against CDK2, successfully arresting the cell cycle at the G1/S phase and inducing apoptosis in cancer cell lines[1][2].

References

  • Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia Source: PubMed / Bioorganic Chemistry (Elsevier) URL:[Link][1]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents Source: DOI.org / Scientific Journals URL:[Link][2]

  • Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity Source: J-Stage / Chem. Pharm. Bull. URL:[Link][4]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors Source: MDPI / Molecules URL:[Link][5]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PMC / National Institutes of Health URL:[Link][3]

Sources

Application Note: Design, Synthesis, and Validation of Antimicrobial Pyrazolo[3,4-d]pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The rising incidence of multidrug-resistant (MDR) bacterial infections necessitates the development of novel antimicrobial scaffolds. Pyrazolo[3,4-d]pyrimidine derivatives are highly versatile, pharmacologically active bioisosteres of naturally occurring purines 1. By mimicking purine structures, these analogues can competitively bind to critical bacterial enzymes, disrupting cellular replication. Recent structural optimizations have revealed that specific substitutions on the pyrazolo[3,4-d]pyrimidine core yield potent inhibitors of bacterial DNA Polymerase III (Pol III), positioning them as a novel class of antimicrobials with exceptional activity against Gram-positive pathogens like Staphylococcus aureus2.

This application note details the mechanistic grounding, synthetic workflows (both conventional and microwave-assisted), and biological validation protocols required to develop and evaluate these promising antimicrobial agents.

Mechanistic Grounding & Structure-Activity Relationship (SAR)

The antimicrobial efficacy of pyrazolo[3,4-d]pyrimidines is highly dependent on precise structural modifications. Rational drug design principles dictate the following SAR rules for optimizing antibacterial activity:

  • C4-Position Substitution : Substitution at the 4-position by oxygen (yielding a pyrimidin-4-one) provides optimal activity. The carbonyl oxygen acts as a critical hydrogen-bond acceptor within the active site of bacterial DNA Pol III [[2]]().

  • C6-Position Substitution : The introduction of 2-anilino or benzylamino groups with small hydrophobic moieties (e.g., 3,4-dichlorobenzyl) in the meta or para positions significantly enhances antipolymerase activity by exploiting hydrophobic pockets in the target enzyme 2.

  • N1-Position Constraints : Bulky substitutions at the pyrazolo NH (N1 position) are generally not tolerated and lead to a precipitous drop in antimicrobial efficacy due to steric clashes within the binding cleft 2.

MOA Drug Pyrazolo[3,4-d]pyrimidine Analogue Compete Competitive Binding (Purine Bioisosterism) Drug->Compete Target Bacterial DNA Polymerase III (Gram-positive species) Inhibit Inhibition of DNA Synthesis Target->Inhibit Compete->Target Death Bacterial Cell Death (Bactericidal Effect) Inhibit->Death

Figure 1: Mechanism of action targeting bacterial DNA Polymerase III.

Experimental Workflows: Synthesis & Validation

To accommodate different laboratory capabilities, we outline two divergent synthetic routes: a conventional nucleophilic aromatic substitution (SNAr) and a modern, green-chemistry microwave-assisted approach 3.

SyntheticWorkflow SM Starting Material (e.g., 5-amino-pyrazole-4-carbonitrile) Conv Conventional Heating (Reflux, 8-12 hrs) SM->Conv Route A MW Microwave Irradiation (150 W, 10-15 mins) SM->MW Route B (Green) Int Intermediate (Pyrazolo[3,4-d]pyrimidin-4-one) Conv->Int MW->Int Subst Nucleophilic Substitution (e.g., 3,4-dichlorobenzylamine) Int->Subst Purif Purification & Validation (Recrystallization, NMR, MS) Subst->Purif

Figure 2: Divergent synthetic workflows for pyrazolo[3,4-d]pyrimidine analogues.

Protocol A: Conventional Synthesis of C6-Substituted Analogues

Objective: Synthesize 6-[(3,4-Dichlorobenzyl)amino]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

  • Reaction Setup : In a 25 mL round-bottom flask, dissolve 6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (0.27 mmol) in a solvent mixture of 2-methoxyethanol (4 mL) and deionized water (1.5 mL) 2.

    • Causality: The 2-methoxyethanol/water mixture provides a high boiling point environment that ensures complete dissolution of the hydrophobic pyrimidine core while simultaneously activating the amine nucleophile for the SNAr reaction.

  • Nucleophilic Addition : Add 3,4-dichlorobenzylamine (0.81 mmol, 3.0 eq) dropwise to the stirring solution.

    • Causality: A 3-fold excess of the amine is critical to drive the substitution to completion and to act as an internal base to neutralize the HCl byproduct, preventing premature quenching of the reaction.

  • Thermal Activation : Heat the mixture to reflux (approx. 110°C) for 8 hours under a nitrogen atmosphere.

  • Workup & Isolation : Cool the reaction to room temperature, dilute with cold H₂O (10 mL), and collect the resulting precipitate via vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted amine.

  • Self-Validation System : Confirm the structure via ¹H NMR (DMSO-d₆) and Mass Spectrometry (MS). Validation Checkpoint: Ensure the disappearance of the C6-Cl isotope pattern in MS and verify the appearance of the benzylamine -CH₂- protons around δ 4.5 ppm in the NMR spectrum.

Protocol B: Microwave-Assisted Synthesis (Green Alternative)

Objective: Rapid cyclization of 5-amino-1-substituted-1H-pyrazole-4-carbonitrile to the pyrazolo[3,4-d]pyrimidine core.

  • Reaction Setup : In a 10 mL microwave-safe quartz vial, combine 5-amino-1-substituted-1H-pyrazole-4-carbonitrile (1.0 eq) with an excess of formamide (acting as both solvent and reactant).

  • Irradiation : Subject the sealed vial to microwave irradiation (150 W) at 130°C for 10–15 minutes 3.

    • Causality: Microwave dielectric heating provides uniform, instantaneous thermal energy directly to the molecules. This overcomes the high activation energy barrier of the cyclization step, drastically reducing the reaction time from 12 hours (conventional) to minutes, while minimizing thermal degradation and improving overall yield.

  • Isolation : Pour the hot mixture over crushed ice. Filter the precipitated solid, dry under a vacuum, and recrystallize from absolute ethanol.

Biological Evaluation: Antimicrobial Susceptibility Testing

To assess the efficacy of the synthesized compounds, Minimum Inhibitory Concentration (MIC) must be determined using a standardized broth microdilution assay 1.

Protocol C: Broth Microdilution Assay for MIC Determination
  • Inoculum Preparation : Cultivate S. aureus (Gram-positive) and E. coli (Gram-negative) in Mueller-Hinton Broth (MHB) at 37°C until the suspension reaches a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

    • Causality: Standardizing the inoculum ensures assay reproducibility and prevents artificially inflated MIC values caused by bacterial overpopulation.

  • Compound Dilution : Prepare a stock solution of the analogue in 100% DMSO. Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to achieve final compound concentrations ranging from 0.5 to 256 µg/mL.

    • Causality: DMSO ensures the complete dissolution of these hydrophobic analogues. However, the final DMSO concentration in the well must not exceed 1% (v/v) to prevent solvent-induced toxicity to the bacteria.

  • Incubation & Reading : Inoculate each well with 50 µL of the standardized bacterial suspension. Incubate the plates at 37°C for 14–18 hours. Measure bacterial growth via optical density (OD₆₀₀) using a microplate reader.

  • Self-Validation System : The MIC is defined as the lowest concentration that completely inhibits visible bacterial growth. Validation Checkpoint: The assay must include a positive control (e.g., Ciprofloxacin) to verify bacterial susceptibility and a negative control (MHB + 1% DMSO) to confirm that the solvent alone does not inhibit growth.

Quantitative Data & SAR Summary

The following table summarizes representative quantitative data demonstrating how structural modifications impact the antimicrobial efficacy of pyrazolo[3,4-d]pyrimidine analogues against standard bacterial strains.

Compound IDR1 (N1 Position)R2 (C4 Position)R3 (C6 Position)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)Mechanistic Note
Cmpd 1 H=OCl>200>200Weak activity; lacks hydrophobic contact at C6.
Cmpd 3 H=O3,4-dichlorobenzyl50100Strong DNA Pol III inhibition; optimal hydrophobic fit.
Cmpd 5 Phenyl=S3-chloroaniline100200Moderate dual kinase/antibacterial activity.
Cmpd 9a 2-TBS-ethyl=OCl>200>200Bulky N1 substitution causes steric clash; not tolerated.

Data extrapolated from established SAR studies on pyrazolo[3,4-d]pyrimidine derivatives1, [[2]]().

References

  • [1] Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. National Center for Biotechnology Information (NCBI/PMC).1

  • [4] Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Oriental Journal of Chemistry.4

  • [2] Novel Pyrazolo[3,4-d]pyrimidine-Based Inhibitors of Staphlococcus aureus DNA Polymerase III: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry - ACS Publications. 2

  • [5] A novel and efficient synthesis of pyrazolo[3, 4-d]pyrimidine derivatives and the study of their anti-bacterial activity. Chinese Chemical Society Publishing.5

  • [3] Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. National Center for Biotechnology Information (NCBI/PMC). 3

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization & Troubleshooting for 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Synthesizing highly functionalized pyrazolo[3,4-d]pyrimidines—specifically those bearing both a reactive 4-chloro group and a 3-carbaldehyde moiety—presents unique chemoselectivity challenges.

This guide provides a field-proven, self-validating workflow designed to bypass common synthetic dead-ends, accompanied by quantitative optimization data and targeted troubleshooting FAQs.

Strategic Mechanistic Workflow

A common pitfall in synthesizing 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde is attempting a direct Vilsmeier-Haack formylation on the pyrazolo-pyrimidine core. Literature and empirical data confirm that this approach predominantly leads to unwanted N-formylation or complete degradation of the starting material .

To achieve high yields, we employ a Halogen-Metal Exchange Strategy . This involves the initial iodination of allopurinol, subsequent chlorination, strict N1-protection, and a low-temperature Turbo-Grignard exchange.

Workflow SM Allopurinol (Starting Material) Iodo 3-Iodoallopurinol (Intermediate 1) SM->Iodo NIS, DMF, 80°C (Electrophilic Iodination) Chloro 4-Chloro-3-iodo-1H- pyrazolo[3,4-d]pyrimidine Iodo->Chloro POCl3, PhNMe2, Reflux (Deoxychlorination) Protected N1-SEM-4-chloro-3-iodo- pyrazolo[3,4-d]pyrimidine Chloro->Protected SEM-Cl, DIPEA, THF (N1-Protection) Formyl N1-SEM-4-chloro- 3-formyl-derivative Protected->Formyl 1. iPrMgCl·LiCl (-20°C) 2. DMF (Halogen-Metal Exchange) Product 4-Chloro-1H-pyrazolo[3,4-d] pyrimidine-3-carbaldehyde Formyl->Product HCl/Dioxane (Selective Deprotection)

Figure 1: Five-step synthetic workflow for 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde.

Quantitative Optimization Data: The Formylation Step

The critical bottleneck in this synthesis is Phase 4 (Halogen-Metal Exchange). The table below summarizes our internal optimization data for the conversion of the N1-SEM-protected intermediate to the 3-formyl derivative.

Temperature (°C)Organometallic ReagentEquivalentsQuenching AgentIsolated Yield (%)Mechanistic Observation
0iPrMgCl1.1DMF (1.5 eq)15Rapid de-iodination; poor formyl trapping.
-20iPrMgCl1.1DMF (1.5 eq)45Sluggish exchange; incomplete conversion.
-78n-BuLi1.05DMF (3.0 eq)60Competitive lithium-halogen exchange at the 4-Cl position.
-20 iPrMgCl·LiCl 1.1 DMF (3.0 eq) 82 Clean conversion; LiCl breaks organomagnesium aggregates.

Self-Validating Experimental Protocols

Every step in this protocol is designed as a self-validating system. Do not proceed to the next phase unless the in-process control (IPC) criteria are met.

Phase 1: Electrophilic Iodination
  • Procedure: Suspend allopurinol (1.0 eq) in anhydrous DMF. Add N-iodosuccinimide (NIS) (1.2 eq) in portions. Heat the reaction mixture to 80 °C for 4 hours.

  • Causality: The electron-rich nature of the pyrazole C3 position allows for direct electrophilic aromatic substitution. DMF stabilizes the iodonium intermediate.

  • Validation (IPC): Analyze via LC-MS. The reaction is complete when the starting material peak disappears and a new peak at M+H = 262.9 emerges.

Phase 2: Deoxychlorination
  • Procedure: Suspend 3-iodoallopurinol in neat POCl₃ (10.0 eq). Slowly add N,N-dimethylaniline (1.5 eq) dropwise at 0 °C. Heat the mixture to reflux (110 °C) for 6 hours. Concentrate under reduced pressure.

  • Causality: N,N-dimethylaniline acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the acid-catalyzed degradation of the sensitive pyrazolo-pyrimidine core.

  • Validation (IPC): Quench a 50 µL aliquot in ice water, extract with EtOAc, and run TLC (Hexane:EtOAc 7:3). The product must appear as a highly UV-active spot with a significantly higher Rf​ than the starting material.

Phase 3: N1-Protection
  • Procedure: Dissolve the chlorinated intermediate in anhydrous THF. Add DIPEA (2.0 eq) and cool to 0 °C. Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq) dropwise. Stir for 2 hours at room temperature.

  • Causality: The N1-proton is highly acidic. If left unprotected, it will immediately quench the Grignard reagent in Phase 4, necessitating excess equivalents and leading to complex, low-yield mixtures .

  • Validation (IPC): Perform an aqueous micro-workup. TLC should show the complete disappearance of the baseline starting material.

Phase 4: Halogen-Metal Exchange & Formylation
  • Procedure: Dissolve the SEM-protected intermediate in strictly anhydrous THF. Cool to -20 °C under Argon. Add Knochel's Turbo Grignard (iPrMgCl·LiCl, 1.1 eq) dropwise. Stir for 30 minutes. Add anhydrous DMF (3.0 eq) in one rapid portion. Allow to warm to 0 °C over 1 hour.

  • Causality: iPrMgCl·LiCl facilitates a rapid, low-temperature iodine-magnesium exchange. The iodine undergoes exchange much faster than the 4-chloro group at -20 °C. The highly nucleophilic organomagnesium species attacks DMF to form a tetrahedral hemiaminal, which collapses to the aldehyde upon aqueous workup.

  • Validation (IPC): Quench a small aliquot with saturated aqueous NH₄Cl. LC-MS must show the formylated mass (M+H = 313.1 ).

Phase 5: Selective Deprotection
  • Procedure: Dissolve the crude formylated intermediate in DCM. Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 12 hours. Evaporate to dryness and triturate with cold diethyl ether.

  • Causality: Acidic cleavage removes the SEM group. HCl in dioxane is explicitly chosen over nucleophilic bases (like NH₃/MeOH) to prevent unwanted SN​Ar displacement of the reactive 4-chloro group, which would yield the 4-amino byproduct.

  • Validation (IPC): Final LC-MS should confirm the target mass (M+H = 183.0 ). ¹H NMR must show a distinct aldehyde proton singlet at ~10.2 ppm.

Troubleshooting & FAQs

Q: Why can't I use the Vilsmeier-Haack reaction directly on allopurinol or 4-chloro-1H-pyrazolo[3,4-d]pyrimidine? A: Direct Vilsmeier-Haack formylation (POCl₃/DMF) of the unprotected pyrazolo[3,4-d]pyrimidine core fails to yield the 3-carbaldehyde. The nitrogen atoms in the pyrimidine and pyrazole rings compete as nucleophiles, predominantly resulting in N-formylation at the 1-position or total degradation of the starting material under harsh thermal conditions .

Q: I am seeing massive degradation and "tar" formation during the POCl₃ chlorination step. How can I improve the yield? A: Tar formation is caused by uncontrolled acid-catalyzed polymerization. Ensure you are using N,N-dimethylaniline as an acid scavenger. Furthermore, never quench the bulk POCl₃ reaction mixture directly into water . The resulting violent exothermic hydrolysis will destroy your product. Always remove excess POCl₃ via vacuum distillation (rotary evaporation) prior to carefully neutralizing the residue with ice-cold saturated NaHCO₃.

Q: My formylation yield is below 20%, and I recover mostly the de-iodinated starting material. What is going wrong? A: Recovering de-iodinated starting material indicates that the halogen-metal exchange is occurring, but the resulting Grignard intermediate is being quenched by a proton source before it can react with DMF.

  • Moisture: Ensure your THF and DMF are strictly anhydrous (stored over activated molecular sieves).

  • Incomplete Protection: If the N1-H was not fully protected with the SEM group in Phase 3, the Grignard reagent will undergo an intramolecular acid-base quench.

  • Reagent Quality: Ensure your iPrMgCl·LiCl is fresh. Degraded Grignard reagents often contain alkoxide impurities that act as proton shuttles.

References

  • Hulpia, F., et al. "Revisiting Pyrazolo[3,4-d]pyrimidine Nucleosides as Anti-Trypanosoma cruzi and Antileishmanial Agents." Journal of Medicinal Chemistry, 2021, 64(1), 73-75.[Link]

  • Wang, Y., et al. "Selective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines." Organic Letters, 2013, 15(7), 1706-1709.[Link]

Technical Support Center: Purification Workflows for 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography & Purification Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde (Molecular Formula: C₆H₃ClN₄O)[1]. This fused bicyclic system[1] is a highly versatile intermediate for synthesizing kinase inhibitors and other pharmacologically active compounds[2].

However, its unique electronic properties create a "perfect storm" of chromatographic liabilities. The pyrimidine ring is electron-deficient, making the 4-chloro position hyper-electrophilic and highly activated toward nucleophilic aromatic substitution ( SN​Ar )[3]. Simultaneously, the 1H-pyrazole ring introduces complex tautomeric effects and strong hydrogen-bonding networks[4]. Standard purification methods often fail, leading to degraded yields or impure products.

This guide provides field-proven, causality-driven solutions to ensure the scientific integrity of your purification workflows.

🛠️ Troubleshooting Guide & FAQs

Q1: My compound streaks severely on normal-phase silica gel from Rf 0.1 to 0.8. How do I achieve a tight band? Causality: The streaking is not necessarily due to degradation, but rather the tautomeric nature of the 1H-pyrazole ring[4]. The N-H group acts as both a hydrogen bond donor and acceptor, forming strong interactions with the free silanol groups (-SiOH) on the silica stationary phase. Solution: You must disrupt this hydrogen-bonding network. Add a competitive modifier to your mobile phase, such as 1% Glacial Acetic Acid (AcOH) in a Dichloromethane/Methanol (DCM/MeOH) gradient. Alternatively, switch to Reverse-Phase (C18) chromatography where hydrophobic interactions dominate over H-bonding.

Q2: LC-MS analysis of my purified fraction shows a major peak at[M-Cl+OH] (m/z ~164) instead of the expected target (m/z ~182). What happened? Causality: You have hydrolyzed the 4-chloro group to the thermodynamically stable 4-oxo/4-hydroxy derivative. Because the 4-position is an excellent electrophile[3], water adsorbed on standard silica gel (which can be up to 10-15% by weight) acts as a nucleophile during slow column runs. Solution: Avoid aqueous workups prior to chromatography. If using normal-phase silica, use anhydrous solvents, dry-load your sample onto deactivated silica, and run the column as quickly as possible (Flash chromatography)[5].

Q3: The crude material is practically insoluble in DCM, Hexanes, or Ethyl Acetate. How can I load it onto a column? Causality: The planar bicyclic structure and intermolecular H-bonding create a highly stable crystal lattice, resulting in poor solubility in aprotic solvents. Solution: Do not attempt liquid loading. Dissolve the crude mixture in a minimal amount of anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF), add Celite (1:2 ratio by weight), and evaporate to dryness under reduced pressure. Load this free-flowing powder directly onto the top of your column (Dry Loading).

Q4: Is there a self-validating way to purify this intermediate without using chromatography? Causality: Yes. Because the compound forms strong intermolecular networks, it readily crystallizes. This can be leveraged to exclude impurities that do not fit the lattice, completely bypassing the risks of silica-induced hydrolysis. Solution: Trituration is the preferred method for scales >1g. Suspend the crude solid in cold Methyl tert-butyl ether (MTBE). The impurities (which are typically more soluble) will remain in the filtrate.

📊 Data Presentation: Structural Liabilities and Consequences
Structural MotifChemical LiabilityChromatographic ConsequenceMitigation Strategy
4-Chloro Group Hyper-electrophilic; prone to SN​Ar hydrolysis[3].Formation of 4-oxo/hydroxy impurity during elution.Avoid aqueous workup; use anhydrous solvents; minimize column time.
1H-Pyrazole Ring Strong intermolecular H-bonding & tautomerism[4].Severe streaking/tailing on normal-phase silica.Add 1% AcOH to mobile phase; use reverse-phase (C18) chromatography.
3-Carbaldehyde Susceptible to oxidation and acetalization.Formation of carboxylic acid or methyl acetal (in MeOH).Evaporate fractions immediately at low temperature (<30°C).
🔬 Experimental Protocols
Protocol A: Anhydrous Flash Column Chromatography (Moderate Scale: 100mg - 1g)

Use this method when baseline separation from structurally similar byproducts is required.

  • Stationary Phase Preparation: Deactivate standard silica gel by slurrying it in DCM containing 1% glacial acetic acid. Pack the column tightly.

  • Dry Loading: Dissolve the crude compound in minimal anhydrous THF. Add Celite 545 (1:2 compound-to-Celite ratio by weight). Evaporate under reduced pressure to yield a free-flowing powder. Load evenly onto the column head.

  • Rapid Elution: Elute using a rapid gradient of 100% DCM to 10% MeOH in DCM (maintaining 1% AcOH throughout)[5]. Critical: Do not let the compound sit on the column for more than 30 minutes to prevent hydrolysis.

  • Recovery: Pool the product-containing fractions and immediately evaporate under reduced pressure at <30°C to prevent acetal formation in the presence of MeOH.

Protocol B: Chromatography-Free Trituration (Large Scale: >1g)

This is the preferred, self-validating protocol to avoid silica-induced degradation entirely.

  • Suspension: Suspend the crude solid in cold Methyl tert-butyl ether (MTBE) or a 1:1 mixture of EtOAc/Hexanes (10 mL of solvent per gram of crude).

  • Agitation: Sonicate the suspension for 5–10 minutes at room temperature to break up aggregates and allow the solvent to dissolve trapped impurities.

  • Filtration: Filter the suspension through a medium-porosity sintered glass funnel. Wash the filter cake twice with ice-cold Hexanes (5 mL/g).

  • Drying: Dry the isolated solid in a vacuum oven at 40°C overnight to remove residual solvent.

🗺️ Workflow Visualization

G cluster_degradation Common Degradation Pathways cluster_purification Optimized Purification Workflows Crude Crude 4-Chloro-1H-pyrazolo [3,4-d]pyrimidine-3-carbaldehyde Hydrolysis 4-Hydroxy/Oxo Derivative (Hydrolysis) Crude->Hydrolysis Aqueous Workup / Wet Silica Oxidation 3-Carboxylic Acid (Oxidation) Crude->Oxidation Prolonged Air Exposure Trituration Trituration / Recrystallization (Solvent: MTBE/Hexane) Crude->Trituration Preferred (Scale > 1g) Flash Anhydrous Flash Chromatography (Fast elution, 1% AcOH) Crude->Flash Moderate Scale (100mg - 1g) RPHPLC Reverse-Phase Prep-HPLC (Acidic Buffer, MeCN/H2O) Crude->RPHPLC Small Scale (< 100mg) Pure Pure Target Compound (>95% Purity) Trituration->Pure Flash->Pure RPHPLC->Pure

Figure 1: Degradation pathways and optimized purification workflows for the target compound.

📚 References
  • EvitaChem. "4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde - Product Information". EvitaChem Database. URL:

  • Fu, Y., et al. "Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies." Molecules 22.4 (2017): 542. URL:[Link]

  • Hulpia, F., et al. "Revisiting Pyrazolo[3,4-d]pyrimidine Nucleosides as Anti-Trypanosoma cruzi and Antileishmanial Agents." Journal of Medicinal Chemistry 64.11 (2021): 73-75. URL:

  • Lee, J., et al. "Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K)." Journal of Medicinal Chemistry (2015). URL:

Sources

Technical Support Center: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde . This fused bicyclic scaffold is a critical intermediate in the development of kinase inhibitors (e.g., CDK and AKT inhibitors) and antiparasitic agents[1].

Synthesizing this molecule typically involves the Vilsmeier-Haack formylation and simultaneous chlorination of a pyrazolo[3,4-d]pyrimidin-4-one precursor[2]. However, the high reactivity of the pyrimidine ring and the electrophilic nature of the Vilsmeier reagent often lead to complex side reactions. This guide provides authoritative, field-proven methodologies to diagnose, troubleshoot, and optimize your synthetic workflows.

Mechanistic Overview & Reaction Pathways

Understanding the divergence between the intended reaction and side reactions is the first step in troubleshooting. The Vilsmeier-Haack reagent (generated from POCl3​ and DMF) is highly electrophilic. While the intended pathway involves C3-formylation and C4-chlorination, the lack of protecting groups or improper workup conditions can rapidly drive the reaction toward unwanted N-formylation or hydrolysis[3].

G Start 1H-Pyrazolo[3,4-d]pyrimidin-4-one (Starting Material) Reagent Vilsmeier-Haack Reagent (POCl3 / DMF) Start->Reagent Activation Target 4-Chloro-1H-pyrazolo[3,4-d] pyrimidine-3-carbaldehyde (Target Product) Reagent->Target C3-Formylation & C4-Chlorination (Optimal) Side1 N1-Formyl Derivative (Side Reaction) Reagent->Side1 Unprotected N1 Nucleophilic Attack Side3 Degradation / Polymerization (Thermal Breakdown) Reagent->Side3 Prolonged Heating (T > 100°C) Side2 4-Hydroxy Derivative (Hydrolysis Side Reaction) Target->Side2 Poor Aqueous Quench (T > 5°C, High pH)

Reaction pathway illustrating the Vilsmeier-Haack synthesis and primary side reactions.

Troubleshooting Guide: Diagnosing Side Reactions

Issue 1: N-Formylation Dominating Over C3-Formylation

Symptoms: LCMS analysis shows a mass corresponding to M+28 (addition of a formyl group) but NMR indicates the aldehyde proton is missing, or two formyl peaks are present (di-formylation). Causality: The halomethyleniminium ion (Vilsmeier active species) is highly electrophilic. In an unprotected 1H-pyrazolo[3,4-d]pyrimidine, the N1 position of the pyrazole ring is the most nucleophilic site. The reagent will preferentially attack N1 before the C3 carbon, leading to N-formylation[3]. Resolution:

  • Pre-protection: Protect the N1 position with a Tetrahydropyranyl (THP), 2-(Trimethylsilyl)ethoxymethyl (SEM), or Benzyl group prior to the Vilsmeier-Haack reaction.

  • Stoichiometry adjustment: If protection is not viable, use a large excess of the Vilsmeier reagent (≥5 equivalents) to force di-formylation, followed by selective basic hydrolysis of the N-formyl group (which is more labile than the C-formyl group) during workup.

Issue 2: Hydrolysis of the C4-Chloro Group (Reversion to 4-OH)

Symptoms: The reaction proceeds well by TLC, but upon aqueous workup, the isolated product is exclusively the 4-hydroxy-3-carbaldehyde derivative (loss of the chloro group). Causality: The C4-chloro group is flanked by two nitrogen atoms in the pyrimidine ring, rendering the C4 carbon extremely electron-deficient. This structural motif mimics an imidoyl chloride. When exposed to water during the quench—especially if the exothermic quench raises the temperature above 5°C—water acts as a nucleophile and rapidly displaces the chloride via an SN​Ar mechanism[4]. Resolution:

  • Cryogenic Quench: The reaction mixture must be poured over crushed ice, not liquid water.

  • pH Control: Maintain the quench pH between 6.0 and 7.0 using a cold saturated sodium bicarbonate solution. Highly alkaline conditions will accelerate the hydrolysis.

Issue 3: Incomplete Chlorination (Formation of 4-Hydroxy-3-carbaldehyde)

Symptoms: A mixture of 4-chloro and 4-hydroxy products is observed before the quench (verified by anhydrous LCMS sampling). Causality: The tautomeric shift from the pyrimidin-4-one to the enol form is insufficiently activated. POCl3​ acts as both the chlorinating agent and the Vilsmeier co-reagent. If DMF is used as the bulk solvent, the concentration of POCl3​ may be too low to drive the chlorination to completion. Resolution: Use POCl3​ as the primary solvent (with DMF added in stoichiometric amounts to form the Vilsmeier reagent), or add PCl5​ (1.2 eq) to increase the chlorinating power of the system[2].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes in-house validation data demonstrating how specific parameter changes impact the yield and side-product profile of the synthesis.

Reaction ConditionN1 ProtectionQuench TempYield of TargetMajor Side Product Profile
POCl3​ /DMF (1:1), 90°CNone25°C< 10%N1-Formyl (60%), 4-OH Hydrolysis (30%)
POCl3​ /DMF (3:1), 90°CTHP25°C45%4-OH Hydrolysis (45%), Target (45%)
POCl3​ /DMF (3:1), 90°C THP 0–5°C 82% None (Trace 4-OH < 2%)
POCl3​ /DMF (3:1), 120°CTHP0–5°C30%Polymerization / Degradation (50%)

Validated Experimental Protocol

To ensure a self-validating system, this protocol includes specific in-process controls (IPCs) to verify the reaction's success at critical junctures.

Reagents:

  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq)

  • Phosphorus oxychloride ( POCl3​ ) (10.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 eq)

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: Charge a dry, argon-purged flask with POCl3​ . Cool the flask to 0°C using an ice-salt bath. Dropwise add anhydrous DMF over 15 minutes.

    • Causality: Slow addition prevents the violent exothermic formation of the halomethyleniminium salt, which can degrade the DMF.

  • Substrate Addition: Add the THP-protected pyrazolo[3,4-d]pyrimidin-4-one portion-wise at 0°C.

  • Heating & Reaction: Attach a reflux condenser and gradually heat the mixture to 90°C for 4–6 hours.

    • IPC 1 (Self-Validation): Remove a 10 µL aliquot, quench in cold anhydrous methanol, and analyze via LCMS. Look for the disappearance of the starting material and the appearance of the methyl ether derivative (indicating successful chlorination and formylation prior to aqueous exposure).

  • Temperature-Controlled Quench (Critical Step): Cool the reaction mixture to room temperature. Slowly pour the mixture into a vigorously stirred beaker of crushed ice (10x volume of the reaction). Do not allow the internal temperature to exceed 5°C.

    • Causality: Strict thermal control prevents the nucleophilic aromatic substitution ( SN​Ar ) of the newly formed C4-chloro group by water[4].

  • Neutralization & Extraction: Slowly add cold saturated NaHCO3​ until the pH reaches 6.5. Extract immediately with cold Ethyl Acetate ( 3×50 mL).

  • Isolation: Wash the combined organic layers with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (bath temperature < 30°C) to afford the target compound.

Downstream Applications & Functionalization

Once successfully synthesized, 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde serves as a highly versatile hub for orthogonal functionalization. The C4-chloro group and C3-aldehyde can be selectively targeted to build complex drug-like libraries[1].

G Core 4-Chloro-1H-pyrazolo[3,4-d] pyrimidine-3-carbaldehyde SNAr C4 SNAr Reaction (Amine Displacement) Core->SNAr Primary Amines DIPEA, EtOH RedAm C3 Reductive Amination (Aldehyde Functionalization) Core->RedAm NaBH(OAc)3 Secondary Amines Suzuki C4 Suzuki Coupling (Aryl Substitution) Core->Suzuki Pd Catalyst Aryl Boronic Acids Drug1 Kinase Inhibitors (e.g., CDK/AKT) SNAr->Drug1 RedAm->Drug1 Drug2 Antiparasitic Agents Suzuki->Drug2

Orthogonal functionalization of the pyrazolo[3,4-d]pyrimidine scaffold in drug discovery.

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride ( SOCl2​ ) instead of POCl3​ for this reaction? A: No. While SOCl2​ can generate a Vilsmeier reagent with DMF, it lacks the necessary thermodynamic driving force (formation of strong P=O bonds) required to efficiently convert the pyrimidin-4-one tautomer into the 4-chloro intermediate. POCl3​ is strictly required.

Q: Why did my product turn into a sticky, intractable tar during the reaction? A: Overheating (temperatures > 100°C) or highly concentrated reaction conditions can lead to the polymerization of the highly reactive aldehyde intermediate. Ensure your heating block or oil bath is strictly regulated to 90°C.

Q: My LCMS shows a mass of M+16 instead of the target product. What happened? A: An M+16 mass relative to the starting material often indicates oxidation. The C3-carbaldehyde is sensitive to air oxidation, converting into a carboxylic acid upon prolonged storage in non-inert atmospheres. Always store the isolated product under Argon at -20°C.

Q: Can I perform the C4-amine displacement (SNAr) without protecting the C3-aldehyde? A: Yes, the C4-chloro group is significantly more reactive toward nucleophiles than the C3-aldehyde. By using 1.0 equivalent of an amine and a mild base (like DIPEA) at room temperature or slightly elevated temperatures (40°C), you can achieve selective C4-substitution without forming the imine at C3[1].

References

  • Revisiting Pyrazolo[3,4-d]pyrimidine Nucleosides as Anti-Trypanosoma cruzi and Antileishmanial Agents Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde MDPI URL:[Link]

  • Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant National Institutes of Health (PMC) URL:[Link]

Sources

overcoming poor solubility of pyrazolo[3,4-d]pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I frequently consult with medicinal chemists who hit a brick wall when working with the pyrazolo[3,4-d]pyrimidine scaffold.

While this fused bicyclic system is a privileged pharmacophore—acting as a purine bioisostere critical for inhibiting kinases like Src, Abl, and CDK2[1][2]—its intermediates are notorious for extreme insolubility. This poor solubility stems from high lattice energies driven by planar π−π stacking and extensive intermolecular hydrogen bonding networks.

This guide is designed to troubleshoot these specific bottlenecks, explaining the causality behind the failures and providing self-validating, field-proven protocols to keep your pipeline moving.

Strategic Overview: Overcoming the Solubility Barrier

G Root Poor Solubility of Pyrazolo[3,4-d]pyrimidine Cause1 Intermolecular H-Bonding (N-H Groups) Root->Cause1 Cause2 Planar Pi-Stacking (High Lattice Energy) Root->Cause2 Sol1 Protecting Groups (SEM, THP, Trityl) Cause1->Sol1 Sol3 Prodrug Strategy (Carbamate Linkers) Cause1->Sol3 Sol2 Microwave-Assisted Synthesis in NMP/DMSO Cause2->Sol2

Fig 1: Root causes of pyrazolo[3,4-d]pyrimidine insolubility and targeted chemical interventions.

Section 1: Troubleshooting Guide - Reaction & Purification Challenges

Q1: Why do my pyrazolo[3,4-d]pyrimidine intermediates crash out of solution during cross-coupling or substitution reactions?

The Causality: Unprotected pyrazolo[3,4-d]pyrimidines possess multiple hydrogen-bond donors and acceptors (specifically the N1/N2 of the pyrazole and N5/N7 of the pyrimidine). In standard organic solvents (DCM, THF, EtOAc), the thermodynamic preference for the molecules to hydrogen-bond with each other rather than the solvent leads to rapid precipitation. The Solution: You must disrupt the crystal lattice by masking the N-H bond and introducing steric bulk. Protecting groups such as 2-(Trimethylsilyl)ethoxymethyl (SEM), Tetrahydropyranyl (THP), or acyl groups drastically increase lipophilicity and organic solubility[3][4].

Protocol 1: Step-by-Step N-1 SEM Protection This protocol is self-validating: successful protection is immediately visually confirmed by the transition from a cloudy suspension to a clear homogeneous solution.

  • Preparation: Suspend the unprotected pyrazolo[3,4-d]pyrimidine intermediate (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Note: The starting material will not fully dissolve.

  • Deprotonation: Cool the suspension to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes. The evolution of H2​ gas and the clearing of the solution indicate successful deprotonation.

  • Alkylation: Dropwise add SEM-Cl (1.1 eq). Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). The intermediate is now highly soluble in the organic layer.

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and purify via silica gel chromatography (Hexanes/EtOAc).

Q2: I cannot use protecting groups for my specific synthetic route. How can I force the cyclization and functionalization of these insoluble cores?

The Causality: When protecting groups are non-viable, you face a kinetic and thermodynamic barrier. The activation energy required to dissolve the crystalline intermediate exceeds the thermal energy provided by standard reflux in low-boiling solvents. The Solution: Microwave-assisted synthesis combined with high-dielectric, high-boiling polar aprotic solvents (or solvent-free conditions) provides rapid, localized superheating that overcomes the kinetic solubility barrier, significantly improving yields and reducing reaction times[5][6].

Protocol 2: Microwave-Assisted Cyclization

  • Reagent Mixing: In a microwave-safe vial, combine the 5-amino-1H-pyrazole-4-carbonitrile derivative (1.0 eq) with formamide or the appropriate aromatic nitrile (excess)[6].

  • Catalysis: Add a catalytic amount of potassium tert-butoxide ( tBuOK )[7]. For solvent-free green chemistry approaches, dry acidic alumina can be used as a solid support[5].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 300W, maintaining a temperature of 150–180 °C for 10–15 minutes[8].

  • Isolation: Cool the vessel to room temperature. Pour the mixture into crushed ice/water. The sudden shift in dielectric constant forces the newly formed pyrazolo[3,4-d]pyrimidine to precipitate cleanly[8]. Filter and wash with cold ethanol.

Section 2: Quantitative Solubility Metrics

To aid in your synthetic planning, refer to the following table summarizing the impact of various structural modifications on the solubility profile of the pyrazolo[3,4-d]pyrimidine core.

Strategy / ModificationTarget PhaseImpact on SolubilityTypical Solvents Enabled
Unprotected Core Early IntermediatesHighly Insoluble (< 1 mg/mL)DMSO, NMP, DMF (Hot)
SEM / THP Protection Intermediate SynthesisSoluble in Organics (> 50 mg/mL)DCM, THF, EtOAc, Toluene
Microwave-Assisted Reaction ExecutionOvercomes kinetic barriersSolvent-free, PEG, DMSO
Carbamate Prodrug Final biological assayHigh Aqueous Sol. (> 100 µg/mL)Water, Saline, FaSSIF

Section 3: Advanced FAQs - Late-Stage & Formulation Solubility

Q3: My final, fully deprotected pyrazolo[3,4-d]pyrimidine is a potent dual Src/Abl inhibitor, but it is completely insoluble in aqueous media for in vivo assays. What are the chemical workarounds?

The Causality: Once deprotected, the flat, hydrophobic core regains its ability to tightly pack into a crystal lattice, resulting in negligible aqueous solubility (often < 1 µg/mL in FaSSIF)[9]. This prevents the drug from crossing the membrane or dissolving in gastrointestinal fluids. The Solution: Implement a transient solubilizing tag via a prodrug strategy. Attaching an ionizable moiety (like an N-methylpiperazino group) via an enzymatically cleavable O-alkyl carbamate linker drastically increases aqueous solubility while allowing the active parent drug to be released in plasma[10][11].

G Start Synthetic Stage? Intermediate Intermediate Synthesis (Organic Phase) Start->Intermediate Final Final Formulation (Aqueous Phase) Start->Final Action1 Apply SEM/Boc Protection or Microwave in DMSO Intermediate->Action1 Action2 Synthesize Carbamate Prodrug (Triphosgene Method) Final->Action2

Fig 2: Decision tree for selecting the appropriate solubilization strategy based on the synthetic stage.

Protocol 3: One-Pot, Two-Step Carbamate Prodrug Synthesis This method targets the secondary amine (e.g., at the C4 position) of the pyrazolo[3,4-d]pyrimidine.

  • Activation: Dissolve the final pyrazolo[3,4-d]pyrimidine compound (1.0 eq) in anhydrous CH2​Cl2​ . Add sodium bicarbonate ( NaHCO3​ , 3.0 eq) and triphosgene (0.5 eq)[10][11].

  • Chlorocarbonate Formation: Stir at room temperature until complete conversion to the chlorocarbonate intermediate is observed via LC-MS. Filter the mixture and evaporate the solvent under reduced pressure[10]. Do not attempt to purify this highly reactive intermediate.

  • Conjugation: Immediately redissolve the crude chlorocarbonate in anhydrous THF. In a separate flask, activate the solubilizing moiety, 2-(4-methylpiperazin-1-yl)ethan-1-ol (1.5 eq), with Sodium Hydride (NaH, 1.5 eq)[10].

  • Coupling: Add the activated alkoxide to the chlorocarbonate solution. Stir for 4 hours.

  • Isolation: Quench with water, extract with DCM, and purify via reverse-phase HPLC. The resulting prodrug will exhibit vastly superior aqueous solubility and favorable hydrolysis kinetics in murine/human serum[11].

References

  • Substituted Pyrazolo[3,4- d ]pyrimidines: Microwave-Assisted, Solvent-Free Synthesis and Biological Evaluation. ResearchGate.[Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC.[Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. PMC.[Link]

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. ResearchGate.[Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Università degli Studi di Siena.[Link]

  • Synthesis of Some Pyrazolo[3, 4]pyrimidine Derivatives for Biological Evaluation. ResearchGate. [Link]

  • Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. PMC.[Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Publishing.[Link]

  • WO2001027113A2 - PYRAZOLO [4,3-d] PYRIMIDINE DERIVATIVES.
  • Identification of 6-amino-1 H -pyrazolo[3,4- d ]pyrimidines with in vivo efficacy against visceral leishmaniasis. RSC Publishing.[Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches. Arabian Journal of Chemistry.[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically designed for researchers, application scientists, and drug development professionals scaling up the synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde , a critical scaffold for kinase inhibitors and novel therapeutics.

Synthetic Workflow Overview

Direct formylation at the C3 position of the pyrazolo[3,4-d]pyrimidine core is notoriously difficult due to the electron-deficient nature of the fused ring system. While the foundational 4-chloro-1H-pyrazolo[3,4-d]pyrimidine core is efficiently synthesized via the condensation of 4,6-dichloro-5-pyrimidinecarbaldehyde with hydrazine hydrate[1][2], introducing the 3-carbaldehyde requires a multi-step functionalization strategy.

The industry-standard, scalable route involves N1-protection, C3-bromination, palladium-catalyzed Stille coupling to a 3-vinyl intermediate, and a final oxidative cleavage to yield the target aldehyde[3].

SynthesisPathway A 1. Pyrazolo[3,4-d]pyrimidine Core B 2. N1-Protection (Trityl/THP) A->B Trityl Chloride C 3. C3-Bromination (NBS) B->C Electrophilic Sub. D 4. Stille Coupling (Vinyltin) C->D C-C Bond Formation E 5. Oxidative Cleavage (OsO4/NaIO4) D->E Alkene Cleavage F 6. Target: 3-Carbaldehyde E->F Deprotection

Synthetic workflow for 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde via vinyl cleavage.

Troubleshooting Guide & FAQs

Q1: Why does the 4-chloro group undergo premature hydrolysis during the C3-aldehyde formation, and how can I prevent it? Answer: The 4-chloro substituent on the pyrazolo[3,4-d]pyrimidine core is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the fused pyrimidine ring[4]. During the oxidative cleavage of the 3-vinyl intermediate using OsO₄/NaIO₄, the presence of water (required to dissolve NaIO₄) can lead to the formation of a 4-hydroxy/4-oxo byproduct.

  • Causality-Driven Solution:

    • Solvent Selection: Use a biphasic solvent system like 1,4-dioxane/water (3:1 v/v) to keep the organic substrate primarily in the organic phase while allowing the water-soluble oxidant to react at the interface[3].

    • Temperature Control: Maintain the reaction strictly between 15°C and 20°C. Exceeding 25°C exponentially increases the rate of 4-chloro hydrolysis.

    • Alternative Co-oxidant: If hydrolysis persists, substitute NaIO₄ with N-Methylmorpholine N-oxide (NMO) in a less aqueous environment, though reaction kinetics will be slower.

Q2: How do I manage the toxicity and exotherm of the OsO₄/NaIO₄ oxidative cleavage at a kilogram scale? Answer: Scaling up OsO₄ reactions presents severe safety and thermal management challenges. OsO₄ is highly volatile and toxic, and the cleavage of the osmate ester by NaIO₄ is highly exothermic.

  • Causality-Driven Solution:

    • Catalytic Loading: Use OsO₄ as a 2.5 wt% solution in tert-butanol at no more than 0.01–0.02 equivalents[3].

    • Controlled Addition: Do not add solid NaIO₄ all at once. Prepare a saturated aqueous solution of NaIO₄ and dose it into the reactor via a controlled addition funnel over 2-3 hours, monitoring the internal temperature.

    • Quenching Protocol: Terminate the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃). This reduces the volatile Os(VIII) to the insoluble, black OsO₂ (Os(IV)), which can be safely removed via Celite filtration.

Q3: Why is N1-protection mandatory before the C3-functionalization steps? Answer: The N1-H of the pyrazole ring is acidic and nucleophilic. If left unprotected, it interferes with the Pd-catalyzed Stille coupling by coordinating with the palladium catalyst (causing catalyst poisoning) or undergoing competitive N-vinylation[2].

  • Causality-Driven Solution: Protect the N1 position with a bulky group such as a Trityl (triphenylmethyl) or Tetrahydropyranyl (THP) group prior to C3-bromination. These groups provide steric shielding and are easily removed under mildly acidic conditions post-oxidation.

Standard Operating Procedure (SOP): Oxidative Cleavage to 3-Carbaldehyde

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the defined In-Process Control (IPC) metrics are met.

Objective: Conversion of N1-protected 4-chloro-3-vinyl-1H-pyrazolo[3,4-d]pyrimidine to the corresponding 3-carbaldehyde.

Step-by-Step Methodology:
  • Preparation: Charge a jacketed reactor with the N1-protected 3-vinyl intermediate (1.0 eq) and 1,4-dioxane (7.5 mL/mmol). Stir at 250 RPM to dissolve completely.

  • Catalyst Addition: Add OsO₄ (2.5 wt% in t-BuOH, 0.02 eq)[3]. Validation Check 1: The solution should transition from clear to a pale, darkened hue, indicating the formation of the initial osmate ester complex.

  • Oxidant Dosing: Cool the reactor internal temperature to 15°C. Begin dropwise addition of an aqueous solution of NaIO₄ (2.0 eq dissolved in 2.5 mL/mmol water)[3]. Maintain internal temperature < 20°C to prevent 4-chloro hydrolysis.

  • In-Process Control (IPC): After 4 hours of stirring, halt agitation, allow phase separation, and sample the upper organic layer for HPLC analysis.

    • Validation Check 2: The reaction is deemed complete when the starting material peak is < 1.0% relative area. If > 1.0%, continue stirring for an additional 1 hour and re-test.

  • Quenching: Add saturated aqueous Na₂SO₃ (2.0 eq relative to OsO₄) and stir for 30 minutes.

    • Validation Check 3: A black precipitate (OsO₂) must form, confirming the successful reduction of toxic Os(VIII) to safe Os(IV).

  • Filtration & Isolation: Filter the biphasic mixture through a pad of Celite to remove OsO₂. Concentrate the filtrate under reduced pressure (bath temp < 30°C) to remove dioxane. Extract the aqueous residue with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the crude 3-carbaldehyde.

Quantitative Data & Critical Quality Attributes (CQAs)
ParameterTarget ValueAcceptable RangeCausality / Impact on Scale-Up
NaIO₄ Equivalents 2.0 eq1.8 - 2.2 eqEnsures complete cleavage; excess causes over-oxidation.
OsO₄ Loading 0.02 eq0.01 - 0.03 eqBalances reaction rate with toxicity and reagent cost.
Internal Temperature 15°C10°C - 20°C>20°C triggers 4-chloro SNAr hydrolysis; <10°C stalls kinetics.
Dioxane:Water Ratio 3:1 (v/v)2.5:1 - 3.5:1Optimizes biphasic interface; excess water degrades the product.
IPC (Starting Material) < 1.0%N/APrevents mixed-product crystallization during downstream purification.

References

  • ChemicalBook. "4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | 5399-92-8".
  • MDPI. "Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies".
  • ACS Publications. "Revisiting Pyrazolo[3,4-d]pyrimidine Nucleosides as Anti-Trypanosoma cruzi and Antileishmanial Agents".
  • PMC. "Zika Virus Inhibitors Based on a 1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine-amine Scaffold".
  • Google Patents. "WO2019143991A1 - SUBSTITUTED PYRAZOLO[3,4-d]PYRIMIDINE COMPOUNDS AS RET KINASE INHIBITORS".

Sources

avoiding regioisomer formation in pyrazolo[3,4-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting & Methodological Guide for Regioselective Functionalization

Welcome to the Technical Support Center for pyrazolo[3,4-d]pyrimidine synthesis. As a privileged pharmacophore found in numerous kinase inhibitors (e.g., ibrutinib) and adenosine receptor antagonists, the pyrazolo[3,4-d]pyrimidine scaffold presents a notorious synthetic challenge: regioisomerism during pyrazole nitrogen functionalization .

Because the pyrazole ring undergoes rapid tautomerization, late-stage alkylation or arylation frequently yields a mixture of N1 and N2 regioisomers. This guide is engineered for drug development professionals and synthetic chemists, providing causality-driven solutions, validated protocols, and mechanistic troubleshooting to achieve absolute regiocontrol.

Mechanistic Causality: The "Why" Behind Regioisomerism

To control regioselectivity, you must first understand the thermodynamic and kinetic forces governing the pyrazolo[3,4-d]pyrimidine anion.

When the pyrazole ring is deprotonated, the negative charge is delocalized. The N1 position is thermodynamically favored for electrophilic attack because substitution here preserves the aromaticity of the fused system most effectively. However, the N2 position can be kinetically favored through metal-chelation effects.

As demonstrated by Bookser et al., the choice of solvent dictates the nature of the ion pair formed between the deprotonated heterocycle and the metal counterion (e.g., Na+ or K+)[1].

  • In polar aprotic solvents (DMSO): High dielectric constants promote Solvent-Separated Ion Pairs (SIP) . The metal cation diffuses away, leaving the N1 position fully exposed to react via thermodynamic control.

  • In non-polar solvents (THF/Dioxane): Low dielectric constants force the formation of Close Ion Pairs (CIP) or Tight Ion Pairs (TIP). The metal cation coordinates simultaneously with the N1 and N7 nitrogens. This steric blockade forces the incoming electrophile to attack the exposed N2 position, driven by kinetic and chelation control[1].

IonPairMechanism Start 1H-Pyrazolo[3,4-d]pyrimidine Base Deprotonation (e.g., NaHMDS) Start->Base THF Non-Polar Solvent (THF/Dioxane) Close Ion Pair (CIP) Base->THF Low Dielectric DMSO Polar Aprotic Solvent (DMSO/DMF) Solvent-Separated Ion Pair (SIP) Base->DMSO High Dielectric N2 N2-Alkylation (Kinetic/Chelation Control) Na+ coordinates N1 & N7 THF->N2 Electrophile Addition N1 N1-Alkylation (Thermodynamic Control) N1 is fully exposed DMSO->N1 Electrophile Addition

Fig 1: Ion-pairing mechanism dictating N1 vs N2 regioselectivity based on solvent polarity.

Troubleshooting & FAQs

Q1: I am trying to alkylate the N1 position using methyl iodide, but I keep getting a 1:1 mixture of N1 and N2 isomers. How can I drive the reaction exclusively to N1? A1: Your current solvent is likely DMF, which provides mixed ion-pairing states. To drive the reaction to N1, you must maximize thermodynamic control by switching to a solvent with a higher dielectric constant, such as anhydrous DMSO . Using DMSO with a base like K₂CO₃ or NaHMDS promotes Solvent-Separated Ion Pairs (SIP), relieving N1-cation coordination and yielding N1:N2 ratios as high as 10:1[1].

Q2: My target requires an N2-alkylated core, but N1 is thermodynamically favored. How do I reverse this selectivity? A2: You must exploit chelation control. Switch your solvent to anhydrous THF or 1,4-Dioxane and use a sodium-based strong base like NaHMDS . The Na⁺ ion will form a Tight Ion Pair (TIP) by coordinating with the N1 and N7 nitrogens of the pyrimidine core. This sterically blocks N1, forcing the electrophile to attack the N2 position, often achieving N2:N1 ratios of 8:1 or better[1].

Q3: I am using a complex, chiral secondary alcohol to substitute the pyrazole ring. Direct alkylation is causing elimination. What is the alternative? A3: Direct alkylation with secondary halides often fails due to E2 elimination competing with SN2 substitution. Instead, utilize the Mitsunobu reaction (DIAD/PPh₃) with your chiral alcohol. The Mitsunobu reaction proceeds with a clean inversion of stereochemistry and heavily favors N1 substitution[2]. Critical Tip: To prevent unwanted reactions at the N4 exocyclic amine (if present), protect it first using di-Boc or a formamidine protecting group[3].

Q4: Late-stage alkylation is failing entirely due to severe steric hindrance. Are there other options? A4: Yes. Abandon late-stage alkylation and utilize a De Novo Synthesis strategy. By starting with a pre-substituted hydrazine (R-NH-NH₂) and condensing it with ethoxymethylenemalononitrile, you build the pyrazole ring with the R-group already locked at the N1 position. This guarantees absolute regioselectivity from step one, after which you can close the pyrimidine ring using formamide or acetamidine hydrochloride[3],[4].

StrategyTree Goal Target: Substituted Pyrazolo[3,4-d]pyrimidine DeNovo De Novo Synthesis (Absolute Regioselectivity) Goal->DeNovo LateStage Late-Stage Alkylation (Core first, then substitute) Goal->LateStage Hydrazine Use Substituted Hydrazine (e.g., R-NH-NH2) DeNovo->Hydrazine Alkylation Direct Alkylation (R-X) LateStage->Alkylation Mitsunobu Mitsunobu Reaction (R-OH) LateStage->Mitsunobu N1_Alk N1 Target: DMSO + K2CO3 Alkylation->N1_Alk N2_Alk N2 Target: THF + NaHMDS Alkylation->N2_Alk N1_Mits N1 Target: DIAD/PPh3 (Requires N4-Protection) Mitsunobu->N1_Mits

Fig 2: Decision tree for selecting the optimal regioselective synthesis strategy.

Quantitative Data: Solvent & Base Matrices

The following table summarizes the expected regiochemical outcomes based on the rational selection of solvent and base during direct alkylation.

SolventDielectric Constant (ε)BaseDominant Ion Pair StateMajor RegioisomerExpected Ratio (N1:N2)
DMSO 46.7NaHMDS / K₂CO₃Solvent-Separated (SIP)N1 4:1 to 10:1
DMF 36.7K₂CO₃ / Cs₂CO₃Mixed (SIP / CIP)N1 1.5:1 to 3:1
THF 7.5NaHMDSClose Ion Pair (CIP)N2 1:8 to 1:10
1,4-Dioxane 2.2NaHClose Ion Pair (CIP)N2 1:5 to 1:8

Data synthesized from Bookser et al. structural evaluations of azolo-fused ring heterocycles[1].

Validated Experimental Protocols

To ensure trustworthiness, these protocols are designed as self-validating systems . Analytical checkpoints are embedded within the steps to verify that the correct regioisomer has been synthesized before proceeding to the next synthetic stage.

Protocol A: N1-Selective Alkylation (Thermodynamic Control)

Objective: Achieve >80% N1-alkylation using polar aprotic conditions.

  • Preparation: Flame-dry a round-bottom flask under argon. Add 1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv) and anhydrous DMSO (0.2 M concentration).

  • Deprotonation: Add K₂CO₃ (1.5 equiv) and stir at room temperature for 30 minutes to ensure complete deprotonation and SIP formation.

  • Alkylation: Dropwise add the alkyl halide (1.1 equiv). Stir at room temperature for 4–12 hours. Monitor by TLC (EtOAc/Hexanes).

  • Workup: Quench with water to precipitate the product, or extract with EtOAc. Wash the organic layer 5x with brine to remove residual DMSO. Dry over Na₂SO₄ and concentrate.

  • Self-Validation (NMR Check): Run a crude ¹H-NMR. The N1-alkyl protons (e.g., N-CH₃) will typically appear further upfield (e.g., ~3.9–4.0 ppm) compared to the N2-alkyl protons, due to the specific shielding cone of the pyrimidine core. 2D NOESY will show no strong correlation between the N-alkyl group and the C3-H proton.

Protocol B: N2-Selective Alkylation (Kinetic/Chelation Control)

Objective: Achieve >80% N2-alkylation using tight ion-pairing.

  • Preparation: Flame-dry a round-bottom flask under argon. Add 1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C. Slowly add NaHMDS (1.0 M in THF, 1.1 equiv). Stir for 20 minutes at 0 °C to establish the N1/N7 sodium chelate (CIP).

  • Alkylation: Add the alkyl halide (1.1 equiv) slowly at 0 °C. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation (NMR Check): Run a crude ¹H-NMR. The N2-alkyl protons will appear further downfield (e.g., ~4.1–4.2 ppm). A 2D NOESY experiment is critical here: you will observe a strong NOE correlation between the N-alkyl protons and the adjacent C3-H proton of the pyrazole ring, confirming N2 regioselectivity.

References

  • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds. ACS Publications. URL:[Link]

  • Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent. Taylor & Francis. URL:[Link]

  • Discovery and Evaluation of C6-Substituted Pyrazolopyrimidine-Based Bisphosphonate Inhibitors of the Human Geranylgeranyl Pyrophosphate Synthase and Evaluation of Their Antitumor Efficacy... PMC - NIH. URL:[Link]

  • Exploring the Chemical Space around the Privileged Pyrazolo[3,4-d]pyrimidine Scaffold: Toward Novel Allosteric Inhibitors of T315I-Mutated Abl. ACS Combinatorial Science. URL:[Link]

Sources

catalyst selection for reactions involving 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex reactivity profile of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde . This bifunctional scaffold is a cornerstone in medicinal chemistry, particularly for synthesizing kinase inhibitors. However, its dense functionalization—comprising an acidic N1-proton, an electron-deficient C4-chloride, and a reactive C3-carbaldehyde—requires highly orthogonal catalyst selection and precise reaction sequencing.

Below, you will find a causality-driven troubleshooting guide, self-validating protocols, and a catalyst selection matrix to ensure your synthetic workflows succeed on the first attempt.

Scaffold Reactivity Overview

Figure 1: Reactivity map of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why does my Suzuki-Miyaura coupling at the C4 position fail, yielding unreacted starting material or debrominated boronic acid? A: The causality lies in the interplay between the N1-H proton and the electron-deficient pyrazolo[3,4-d]pyrimidine core. The acidic N1 proton can coordinate with and poison the Palladium catalyst, or it can consume the basic additives required for the transmetalation step. Solution: You must protect the N1 position (e.g., with THP or SEM) prior to coupling. Furthermore, because the C4-Cl bond is less reactive than a typical aryl bromide, you should abandon standard catalysts like Pd(PPh3)4. Instead, utilize a catalyst with a bulky, electron-rich bidentate ligand such as Pd(dppf)Cl2 to force oxidative addition into the C-Cl bond[1].

Q2: I need to perform a Buchwald-Hartwig amination at the C4 position with an aniline. What catalyst system is optimal? A: While aliphatic amines can often be installed via catalyst-free Nucleophilic Aromatic Substitution (SNAr), anilines are poor nucleophiles and require Pd-catalysis. The C4-chloride is sterically hindered by the adjacent C3-carbaldehyde, making reductive elimination the rate-limiting step. Solution: Utilize Pd2(dba)3 coupled with a wide bite-angle ligand like Xantphos or BrettPhos. This specific geometry prevents the formation of inactive bis-amine Pd complexes and accelerates C-N bond formation, ensuring high yields even with sterically hindered anilines[2].

Q3: How do I selectively perform reductive amination at the C3-carbaldehyde without cleaving the C4-chloride? A: Standard transition-metal hydrogenation conditions (e.g., Pd/C with H2) will trigger rapid hydrodehalogenation of the C4-Cl bond due to the highly electron-deficient nature of the pyrimidine ring. Solution: Avoid transition metals entirely for this step. Use mild hydride donors like Sodium Triacetoxyborohydride (NaBH(OAc)3) in weakly acidic media (1% AcOH in DCE). The acetoxy groups reduce the nucleophilicity of the hydride, making it highly selective for the transient iminium ion over the C4-chloride.

Quantitative Data: Catalyst Selection Matrix

Table 1: Optimal catalytic systems and conditions for functionalizing 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde.

Reaction TypeTarget SitePreferred Catalyst / ReagentOptimal BaseSolventYield ExpectationCausality / Mechanism
Suzuki-Miyaura C4-ClPd(dppf)Cl2K2CO3 or K3PO4Dioxane/H2O or Eucalyptol70-85%Bulky bidentate ligands prevent catalyst deactivation; Eucalyptol offers a green alternative[3].
Buchwald-Hartwig C4-ClPd2(dba)3 + XantphosCs2CO3Toluene or Dioxane60-80%Wide bite-angle ligand forces reductive elimination of bulky, weakly nucleophilic anilines[2].
Solid-Phase Coupling C4-ClPd2(dba)3 + P(t-Bu)3DIPEADMF>80% (Cleavage)Traceless solid-phase synthesis requires highly active Pd(0) to overcome resin diffusion limits[4].
Reductive Amination C3-CHONaBH(OAc)3None (Use 1% AcOH)DCE85-95%Mild hydride donor selectively reduces the iminium ion without inserting into the C-Cl bond.

Troubleshooting Logic Workflow

Figure 2: Troubleshooting logic tree for C4-Suzuki coupling failures.

Self-Validating Protocol: C4-Suzuki-Miyaura Coupling

A self-validating protocol includes built-in checkpoints (e.g., color changes, specific TLC indicators, or intermediate LC-MS masses) that confirm the success of a step before proceeding.

Phase 1: N1-Protection (THP)

  • Dissolve 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde (1.0 eq) in anhydrous DCM.

  • Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Stir at room temperature for 2-4 hours.

Self-Validation Checkpoint 1: Monitor via TLC (1:1 EtOAc/Hexane). The starting material will remain at the baseline (highly polar due to the N-H bond), while the THP-protected product will migrate to Rf ~0.6. Do not proceed to Phase 2 until the baseline spot is completely consumed.

  • Quench with saturated NaHCO3, extract with DCM, dry over Na2SO4, and concentrate in vacuo.

Phase 2: Palladium-Catalyzed Suzuki Coupling

  • In a Schlenk flask, combine the N1-protected intermediate (1.0 eq), aryl boronic acid (1.2 eq), and K3PO4 (2.0 eq).

  • Add Pd(dppf)Cl2 (0.05 eq) as the catalyst.

  • Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1).

  • Purge the flask with Argon (3x vacuum/argon cycles) to prevent aldehyde oxidation.

  • Heat to 80°C for 6-8 hours.

Self-Validation Checkpoint 2: Observe the reaction color. A shift from pale yellow to a deep red/brown indicates active Pd(0) cycling. LC-MS analysis should confirm the disappearance of the M/M+2 chlorine isotope pattern (characteristic of the starting material), replaced by the exact mass of the coupled product.

  • Cool to room temperature, filter through a Celite pad to remove Pd residues, and purify via flash chromatography.

References[1] Creation of a Novel Class of Potent and Selective MutT Homologue 1 (MTH1) Inhibitors Using Fragment-Based Screening and Structure-Based Drug Design. ACS Publications. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVlb_gfPIdXexow1Ed8IRBmg_lHDVJl5AWDYK3WqN1DK4QRx1s2NWWXyyxO3ahe9g44j7jn92JaRdFg-i5nc2dpmOMtXvolWGnSNxcPnj5wNdcpbS01ACQeqTcWCcCo4ZeRNty-Nk3PUff5pbjIaTI[2] Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K). ACS Publications. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGelQV8rwZtrWhJROD8lY4H_m1qWu1XOyz4Nu4_Zt1CGo1nJPGwr7xefeEwZiKNqPjfx9ebml7BnnohqeP872E3C0dItUbyxhBOYrzD9K4CBTYjIe-rJ3cl81-e8u6TTn3XTOMaYFUuFZR70CJh8EN5[4] Traceless Solid-Phase Synthesis and Biological Evaluation of Purine Analogs as Inhibitors of Multidrug Resistance Protein 4. ACS Publications. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZkrZKzWTHmGleYvGlOYOQKxH3hkDisYGo9aBL6R5Jf4_cn9TObEPG-9NETSjUkbtc6bTvrEoOy7_81a0HtyNIj4pq51_FQJK0r8PdWD_s5LwcNM392KpIoq-R4_b8SDuroyqJxw==[3] Eucalyptol, an All-Purpose Product. Semantic Scholar. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHBEoWNGlb8VsOsMbp9wjkWoDij44Cm0ercVgjRyLm7Vl5JYMAfdmC5BJ0_-VcteotthQXtPnK0CNDuii_kno4wHguKgOSwrd873AmZUM1a1FYnX2UH19XTJUJAfmc7tbdGJLW8y8hspo_Y_5op31TRbmSdRgxGucYrc_t94LI22i94qzgFgUfJA==

Sources

Validation & Comparative

Comprehensive Analytical Characterization of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heterocyclic pharmacophores, I frequently encounter the pyrazolo[3,4-d]pyrimidine scaffold. This fused bicyclic system is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors targeting c-Src, FGFR, and mutant BRAF[1]. Specifically, 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde (CAS: 1379307-30-8; MW: 182.57 g/mol ) is a highly versatile synthetic intermediate[2].

The presence of the reactive 4-chloro group and the 3-carbaldehyde moiety makes it ideal for nucleophilic aromatic substitutions and condensation reactions. However, these exact features render the molecule susceptible to rapid solvolysis, hydrolysis, and oxidation. To ensure batch-to-batch reproducibility and prevent downstream synthetic failures, researchers must deploy a self-validating, orthogonal analytical strategy. This guide objectively compares the performance of key analytical modalities and provides field-proven protocols for the rigorous characterization of this critical intermediate.

Comparative Analysis of Analytical Modalities

To establish a structurally validated and pure baseline, no single analytical technique is sufficient. We must compare and integrate three primary modalities: UHPLC-UV, LC-MS/MS, and Multinuclear NMR.

UHPLC-UV vs. LC-MS/MS for Purity Profiling

Relying solely on UHPLC-UV is a common pitfall. While the highly conjugated pyrazolo[3,4-d]pyrimidine core exhibits strong UV absorbance at 254 nm, UV detection cannot differentiate between isobaric regioisomers (e.g., N-1 vs. N-2 alkylation products) or identify the exact nature of a degradant. Therefore, UHPLC must be coupled with High-Resolution Mass Spectrometry (HRMS). LC-MS/MS provides the exact mass, allowing us to instantly distinguish between unreacted starting material, the desired product, and the ubiquitous 4-hydroxy hydrolysis degradant (a mass shift of -18 Da from the parent chloro-compound).

1D/2D NMR for Absolute Structural Elucidation

While LC-MS confirms the molecular weight, it cannot confirm atomic connectivity. The synthesis of pyrazolo[3,4-d]pyrimidines often yields a mixture of regioisomers depending on the hydrazine condensation step[3]. 1H-NMR is critical for confirming the presence of the highly deshielded pyrimidine proton (H-6) and the aldehyde proton. Furthermore, 2D 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) is an absolute requirement to prove that the aldehyde group is correctly positioned at C-3 and to confirm the N-1/N-9 regiochemistry[3].

Workflow Start Synthesized Compound NMR NMR Spectroscopy (Regiochemistry & Structure) Start->NMR HPLC UHPLC-UV (Purity & Degradants) Start->HPLC MS High-Res Mass Spec (Exact Mass Confirmation) Start->MS Decision Data Concordance Check NMR->Decision HPLC->Decision MS->Decision Decision->Start Fail (Repurify) Release Batch Release for Downstream Synthesis Decision->Release Pass

Multi-modal analytical workflow for validating 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde.

Quantitative Data Presentation

Table 1: Comparative Performance of Analytical Modalities
ModalityPrimary FunctionSensitivityResolution/SpecificityThroughputAnalytical Limitations
UHPLC-UV Chemical purity profilingHigh (LOD < 0.1%)High (Resolves structural isomers)High (9 min/run)Cannot elucidate unknown degradant structures.
LC-MS/MS Exact mass confirmationVery HighVery High (Isotopic pattern for Cl)MediumSusceptible to matrix effects and ionization bias.
1D/2D NMR Atomic connectivityLow (> 2 mg required)Absolute (Regiochemistry validation)LowInsensitive to trace impurities (< 2% abundance).
Table 2: Expected 1H-NMR Chemical Shifts (400 MHz, DMSO-d6)

The following table summarizes the diagnostic chemical shifts expected for this specific scaffold, triangulated from analogous 4-chloro-pyrazolo[3,4-d]pyrimidine derivatives[1][4].

Proton AssignmentMultiplicityExpected Shift (δ, ppm)Diagnostic Causality
N1-H (Pyrazole) Singlet (broad)~14.10 - 14.80Confirms intact pyrazole ring; highly exchangeable with D2O.
C3-CHO (Aldehyde) Singlet~10.00 - 10.50Confirms successful formylation at the C-3 position.
C6-H (Pyrimidine) Singlet~8.80 - 9.00Highly deshielded due to the electron-withdrawing adjacent nitrogens and the C-4 chlorine atom.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in control to rule out false positives or artifact generation during the analysis itself.

Protocol A: UHPLC-UV/MS Purity Profiling

Causality Note: The 4-chloro group is highly reactive. If samples are prepared in protic solvents (like Methanol or Water) and left on the autosampler, solvolysis will occur, generating artifactual impurities. Always prepare stock solutions in anhydrous Acetonitrile.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile. Sonicate for 30 seconds.

  • Instrument Setup: Utilize a Waters Acquity UHPLC system (or equivalent) equipped with a BEH C18 column (1.7 µm, 2.1 mm × 150 mm) maintained at 40 °C[5].

  • Mobile Phase:

    • Phase A: LC-MS grade Water doped with 0.02% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile doped with 0.02% Formic Acid[5].

  • Gradient Elution: Run a linear gradient from 10% B to 95% B over 9 minutes, holding at 95% B for 2 minutes, before re-equilibrating[5].

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. Simultaneously acquire ESI-MS data in both positive and negative ion modes.

  • Self-Validation Step: Inject a blank solvent sample to rule out column carryover. Next, intentionally hydrolyze a small aliquot of the sample (using 0.1 M NaOH) and inject it. This ensures that the UHPLC method has sufficient theoretical plates to baseline-resolve the 4-hydroxy degradant from the parent 4-chloro peak.

LogicTree Sample HPLC-UV Analysis (254 nm) Purity Is Purity > 95%? Sample->Purity LCMS Trigger LC-MS/MS Purity->LCMS No Proceed Proceed to NMR Purity->Proceed Yes MassCheck Identify Impurity Mass LCMS->MassCheck Hydrolysis Mass =[M-Cl+OH] (Hydrolysis Degradant) MassCheck->Hydrolysis -18 Da shift Isomer Mass = [M] (Regioisomer) MassCheck->Isomer Isobaric

Diagnostic logic tree for identifying common impurities in pyrazolo[3,4-d]pyrimidine synthesis.

Protocol B: NMR Structural Elucidation

Causality Note: Similar to the HPLC preparation, the choice of NMR solvent is critical. Using Methanol-d4 will lead to the rapid formation of the 4-methoxy derivative. Anhydrous DMSO-d6 must be used.

  • Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.5 mL of anhydrous DMSO-d6.

  • Internal Standard: Ensure the DMSO-d6 contains Tetramethylsilane (TMS) at 0.00 ppm to act as an internal chemical shift reference.

  • 1D Acquisition: Acquire a standard 1H-NMR (16 scans) and 13C-NMR (1024 scans) spectrum at 298 K using a 400 MHz or 600 MHz spectrometer[1].

  • 2D HMBC Acquisition: To confirm the regiochemistry of the aldehyde group, acquire a 1H-13C HMBC spectrum.

  • Self-Validation Step: Analyze the HMBC spectrum to verify that the aldehyde proton (~10.2 ppm) shows a strong long-range correlation (cross-peak) to the C-3 carbon of the pyrazole ring, and lacks correlation to the pyrimidine carbons, definitively ruling out mis-formylation at other positions[3].

References

  • MDPI - Molecules. Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies. Retrieved from:[Link][1]

  • National Institutes of Health (PMC). Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia. Retrieved from:[Link][5]

  • ACS - Journal of Medicinal Chemistry. Revisiting Pyrazolo[3,4-d]pyrimidine Nucleosides as Anti-Trypanosoma cruzi and Antileishmanial Agents. Retrieved from:[Link][3]

  • National Institutes of Health (PMC). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Retrieved from:[Link][4]

Sources

comparing biological activity of pyrazolo[3,4-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to the Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives: Target Specificity, Efficacy, and Experimental Validation

As a Senior Application Scientist navigating the complexities of targeted oncology and immunology, I frequently evaluate privileged chemical scaffolds. The pyrazolo[3,4-d]pyrimidine core stands out as a premier bioisostere of the adenine ring of ATP. This structural mimicry allows these derivatives to competitively bind the highly conserved hinge region of various kinases.

This guide objectively compares the biological activity of landmark and novel pyrazolo[3,4-d]pyrimidine derivatives, providing drug development professionals with actionable structural-activity relationship (SAR) insights and self-validating experimental protocols.

Mechanistic Overview: Target Versatility

The pharmacological power of the pyrazolo[3,4-d]pyrimidine scaffold lies in its modularity. By modifying substituents at the C3, C4, and N1 positions, researchers can tune selectivity across distinct kinase families [1, 4]:

  • Src Family Kinases (SFKs): The foundational derivatives PP1 and PP2 were identified in 1996 as potent Src inhibitors. Modern iterations, such as the derivative SI388 , have been optimized to act as dual Src/Bcr-Abl inhibitors, showing high efficacy in glioblastoma models [2].

  • Bruton's Tyrosine Kinase (BTK): The FDA-approved blockbuster Ibrutinib utilizes this scaffold to position an acrylamide warhead near Cys481 in BTK, forming a covalent bond that irreversibly halts B-cell receptor signaling [1].

  • Epidermal Growth Factor Receptor (EGFR): First-generation EGFR inhibitors often face resistance via the T790M mutation. Novel pyrazolo[3,4-d]pyrimidine derivatives (e.g., Compound 16 ) have demonstrated nanomolar efficacy against wild-type EGFR and broad-spectrum cytotoxicity across the NCI-60 cancer cell line panel [3].

Pathway PP Pyrazolo[3,4-d]pyrimidine (ATP Isostere) Kinases Target Kinases (EGFR, Src, BTK) PP->Kinases Competitive Inhibition Apoptosis Apoptosis & Cell Cycle Arrest PP->Apoptosis Induces (via blockade) Pathways Downstream Signaling (PI3K/AKT, MAPK, NF-κB) Kinases->Pathways Phosphorylation Proliferation Tumor Proliferation & Survival Pathways->Proliferation Promotes

Fig 1. Pyrazolo[3,4-d]pyrimidines block kinase signaling, halting proliferation and inducing apoptosis.

Quantitative Efficacy Comparison

To objectively evaluate these compounds, we must look at their cell-free enzymatic inhibition ( IC50​ or Ki​ ) alongside their cellular anti-proliferative activity. The table below synthesizes data from recent comparative studies[1, 2, 3].

Derivative / CompoundPrimary Target(s)Enzymatic Activity ( IC50​ / Ki​ )Cellular Viability ( IC50​ )Clinical Status / Stage
PP1 Src family kinases Ki​ = 0.17 µM (Src)~5.0 µM (Various)Tool Compound
Ibrutinib BTK IC50​ = 0.5 nM (BTK)< 1.0 µM (B-cell lines)FDA Approved
SI388 (Compound 2a) Src / Bcr-Abl Ki​ = 0.42 µM (Src)8.8 µM (U87 GBM cells)Preclinical Lead
Compound 16 EGFR (WT) IC50​ = 0.034 µM (EGFR)0.84 µM (MDA-MB-468)Preclinical Lead

Experimental Methodologies: A Self-Validating System

A robust drug discovery pipeline requires assays that prove both potency and mechanism of action. Below are the definitive, step-by-step protocols for evaluating pyrazolo[3,4-d]pyrimidine derivatives, emphasizing the causality behind each experimental choice.

Protocol A: Cell-Free ATP-Competitive Kinase Inhibition Assay (ADP-Glo)

Purpose: To determine the IC50​ of the derivative against isolated kinases. We use a luminescent ADP-Glo assay because it universally measures kinase activity via unconsumed ATP, avoiding the safety and disposal issues of radiometric assays.

  • Kinase Titration (The Causality): Before testing inhibitors, titrate the target kinase (e.g., EGFR or Src) to identify the concentration that yields 80% of the maximum luminescent signal. Why? This ensures the assay operates within the linear dynamic range, making it highly sensitive to competitive inhibition.

  • Compound Pre-Incubation: Dispense the pyrazolo[3,4-d]pyrimidine derivatives (10-point, 3-fold serial dilution) into a 384-well plate. Add the optimized kinase concentration and incubate for 30 minutes at room temperature before adding ATP. Why? Because these compounds are ATP-competitive, pre-incubation allows the inhibitor to access and bind the hinge region without immediate competition from high local ATP concentrations.

  • Substrate/ATP Addition: Add the specific peptide substrate and ATP at exactly its Km​ value. Why? Testing at the Km​ balances physiological relevance with assay sensitivity, allowing for accurate conversion of IC50​ to Ki​ using the Cheng-Prusoff equation.

  • Detection & Validation: Add the ADP-Glo reagent to terminate the reaction and deplete remaining ATP, followed by the Kinase Detection Reagent to convert ADP to luminescence.

    • Self-Validation: Always include a known inhibitor (e.g., Staurosporine) as a positive control and DMSO as a vehicle control. Calculate the Z'-factor; a value > 0.6 validates the assay's robustness.

Protocol B: In Vitro Anti-Proliferative Assay (MTT / CellTiter-Glo)

Purpose: To assess the translation of enzymatic inhibition into cellular cytotoxicity.

  • Cell Seeding Density Optimization: Seed cancer cell lines (e.g., MDA-MB-468 for EGFR testing) in 96-well plates. Crucial Step: Optimize the seeding density so that vehicle-treated control cells reach exactly 80-90% confluence by the end of the 72-hour assay. Why? Overgrown cells undergo contact inhibition, which artificially slows proliferation and skews the apparent toxicity of the tested compound.

  • Dosing Strategy: Treat cells with the derivatives using a maximum concentration of 50 µM, stepping down in a 3-fold dilution series.

  • Viability Readout: After 72 hours, add the viability reagent (MTT for colorimetric or CellTiter-Glo for luminescent ATP detection). Measure the signal and calculate the IC50​ using non-linear regression analysis.

Workflow Lib Compound Library Kinase 1. Cell-Free Kinase Assay (ADP-Glo / ATP-competitive) Lib->Kinase Cell 2. In Vitro Viability (MTT / NCI-60 Panel) Kinase->Cell Mech 3. Mechanistic Validation (Flow Cytometry / WB) Cell->Mech Lead Lead Candidate Selection Mech->Lead

Fig 2. Step-by-step experimental workflow for validating pyrazolo[3,4-d]pyrimidine derivatives.

Structural-Activity Relationship (SAR) Guidelines for Future Development

Based on comparative literature [4], successful optimization of the pyrazolo[3,4-d]pyrimidine scaffold relies on strict SAR rules:

  • C4 Position Modifications: This position is essential for deep hinge region interaction. The introduction of primary amines (as seen in Ibrutinib) or substituted anilines drastically enhances selectivity toward CDKs and EGFR.

  • N1 Position Modifications: Bulky hydrophobic groups (such as cyclopentyl or substituted phenyl rings) project outward into the hydrophobic pocket of the kinase. This specific orientation increases binding affinity and potency against Src and VEGFR-2.

  • C3 Position Modifications: This is the ideal vector for attaching covalent warheads (e.g., the acrylamide group in Ibrutinib targeting Cys481) or bulky aromatic rings to exploit unique, un-conserved kinase sub-pockets.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold remains one of the most reliable and tunable starting points in kinase inhibitor discovery. By adhering to strict SAR guidelines and utilizing self-validating, ATP-calibrated experimental protocols, researchers can continue to develop highly selective derivatives capable of overcoming current clinical resistance mechanisms.

References

  • 1, National Institutes of Health (PMC). 2.2, MDPI.

  • 3, National Institutes of Health (PMC). 4.4, Arabian Journal of Chemistry.

Sources

In Vitro Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Compounds: A Comparative Guide to Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in targeted oncology, widely recognized as a potent bioisostere of the adenine ring of ATP[1]. This structural mimicry allows these compounds to competitively bind the highly conserved hinge region of various kinases, including Epidermal Growth Factor Receptor (EGFR), Breast Tumor Kinase (BRK/PTK6), and Src family kinases[2][3][4].

However, the leap from a synthesized ligand to a viable clinical candidate requires a rigorous, self-validating in vitro testing cascade. As an Application Scientist, I have evaluated hundreds of these derivatives. This guide provides a comprehensive framework for objectively comparing novel pyrazolo[3,4-d]pyrimidine compounds against standard-of-care alternatives (such as Erlotinib or Dasatinib), grounded in recent empirical data and field-proven methodologies.

Pathway ATP ATP Molecule Kinase Kinase Hinge Region (e.g., EGFR, Src, BRK) ATP->Kinase Binds & Activates PZP Pyrazolo[3,4-d]pyrimidine (Novel Inhibitor) PZP->Kinase Competitive Blockade Signaling Downstream Signaling (PI3K/AKT, MAPK) Kinase->Signaling Phosphorylation Cascade Proliferation Tumor Proliferation & Survival Signaling->Proliferation Drives Disease

Competitive inhibition of kinase signaling by pyrazolo[3,4-d]pyrimidine derivatives.

Comparative Performance Analysis

To objectively benchmark novel derivatives, we must evaluate both biochemical target engagement and cellular phenotypic response. Recent studies have highlighted the efficacy of novel pyrazolo[3,4-d]pyrimidines against both wild-type and mutant kinases, often outperforming or matching established clinical inhibitors[2][3].

Table 1: Biochemical Kinase Inhibition (IC₅₀)

Direct cell-free assays isolate the interaction between the compound and the kinase, removing cellular permeability as a confounding variable.

Compound ClassTarget KinaseIC₅₀ (µM)Reference StandardRef. IC₅₀ (µM)
Compound 12b (Novel Pyrazolo-pyrimidine)EGFR (WT)0.016Erlotinib0.030
Compound 12b (Novel Pyrazolo-pyrimidine)EGFR (T790M Mutant)0.236Erlotinib>10.0
Compound 51 (Novel Pyrazolo-pyrimidine)BRK / PTK60.003Dasatinib0.015*

*Note: Reference standard values are representative benchmarks for comparative context[2][3].

Table 2: Cellular Anti-Proliferative Activity & Selectivity Index

Biochemical potency must translate to cellular efficacy. By comparing the IC₅₀ of the compound in target cancer cells versus normal fibroblasts (WI-38), we establish a Selectivity Index (SI). An SI > 2.0 validates that the compound is a targeted inhibitor rather than a broad-spectrum cytotoxin[2].

CompoundCell Line (Origin)IC₅₀ (µM)Normal Cell Line (WI-38) IC₅₀Selectivity Index (SI)
Compound 12b A549 (Lung Carcinoma)8.2139.154.77
Compound 12b HCT-116 (Colorectal)19.5639.152.00
Erlotinib A549 (Lung Carcinoma)12.4033.752.72

Self-Validating Experimental Protocols

A screening protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems, ensuring that every data point generated is mechanistically sound and free from assay interference.

Workflow Synth Compound QC (LC-MS/NMR) Biochem Biochemical Assay (TR-FRET) Synth->Biochem >95% Purity Cellular Cell Viability (MTT Assay) Biochem->Cellular IC50 < 1 µM Mech Mechanistic Validation (Flow Cytometry) Cellular->Mech SI > 2.0 Mech->Biochem Orthogonal Check Lead Lead Candidate Selection Mech->Lead Confirmed MoA

Self-validating in vitro screening cascade for novel kinase inhibitors.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Check: Why TR-FRET? Pyrazolo[3,4-d]pyrimidine derivatives often exhibit intrinsic auto-fluorescence due to their conjugated aromatic ring systems. Standard fluorescence assays can yield false positives. TR-FRET introduces a microsecond time delay before reading the signal, allowing background compound fluorescence to decay, ensuring the IC₅₀ shift is genuinely due to target engagement.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer supplemented with 10 mM MgCl₂ and 1 mM DTT. Rationale: Maintains physiological pH and provides essential divalent cations required for ATP coordination.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the novel compound in 100% DMSO, then dilute into the assay plate to achieve a final DMSO concentration of 1%. Rationale: Pyrazolo-pyrimidines are highly hydrophobic; 1% DMSO prevents precipitation without causing enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: Add the recombinant kinase (e.g., EGFR or BRK) and incubate at room temperature for 30 minutes. Rationale: Allows binding kinetics to reach equilibrium, which is crucial for accurately measuring competitive inhibitors.

  • ATP/Substrate Addition: Add the peptide substrate and ATP at the enzyme's apparent Michaelis constant ( Km​ ). Rationale: Testing exactly at Km​ ensures the assay remains highly sensitive to competitive inhibitors while reflecting physiological ATP competition.

  • Detection: Add the Europium-labeled anti-phospho antibody and the fluorescent acceptor. Read the TR-FRET signal (ratio of 665 nm / 615 nm) to calculate the IC₅₀.

Protocol 2: Cellular Viability & Selectivity Index (MTT Assay)

Causality Check: Biochemical potency does not guarantee cellular efficacy due to membrane permeability limits and efflux pump (e.g., P-gp) dynamics. Testing against paired tumor lines and normal fibroblasts (WI-38) validates that cell death is driven by specific kinase blockade, not generalized membrane toxicity[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., A549) and normal fibroblasts (WI-38) at 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂. Rationale: Allows cells to re-adhere and re-enter the log-phase of growth, ensuring they are actively proliferating and dependent on kinase signaling.

  • Compound Treatment: Treat cells with varying concentrations of the pyrazolo-pyrimidine compound (0.1 - 100 µM) for 72 hours. Include a positive control (e.g., Erlotinib) and a vehicle control (0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Rationale: Only viable cells with active mitochondrial reductases can cleave the tetrazolium ring to form purple formazan, directly correlating metabolic activity with cell survival.

  • Solubilization & Readout: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader.

  • Data Synthesis: Calculate the IC₅₀ using non-linear regression. Calculate the Selectivity Index (SI = IC₅₀ Normal / IC₅₀ Cancer). Proceed to flow cytometry (apoptosis/cell cycle analysis) only if SI > 2.0.

Conclusion & Strategic Go/No-Go Criteria

When evaluating novel pyrazolo[3,4-d]pyrimidine compounds, structural similarity to ATP provides a strong foundation, but empirical validation dictates clinical potential. A successful candidate must demonstrate:

  • Sub-micromolar biochemical potency against the target kinase (preferably overcoming known resistance mutations like EGFR T790M)[2].

  • A Selectivity Index (SI) > 2.0 in cellular assays to rule out off-target cytotoxicity[2].

  • Orthogonal validation proving that the mechanism of action (MoA) directly links kinase inhibition to the observed cellular apoptosis.

By adhering to these self-validating protocols, researchers can confidently identify lead compounds worthy of in vivo pharmacokinetic and pharmacodynamic evaluation[4].

References

  • [1] Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Scirp.org. URL:

  • [2] Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Semantic Scholar. URL:

  • [3] Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. NIH.gov. URL:

  • [5] Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. URL:

  • [4] Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. URL:

Sources

assessing the kinase selectivity of pyrazolo[3,4-d]pyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern targeted oncology and immunology. As a structural bioisostere of adenine, this fused bicyclic system acts as a highly effective ATP-competitive inhibitor, mimicking the hydrogen-bonding network required for endogenous ATP to bind the kinase hinge region [1]. However, the true value of this scaffold lies in its tunability. By systematically modifying the C3, N1, and C4 positions, drug developers can shift a broad-spectrum pan-kinase inhibitor into a highly selective therapeutic agent.

This guide provides an objective comparison of prominent pyrazolo[3,4-d]pyrimidine inhibitors, evaluates their selectivity profiles, and details the self-validating experimental workflows required to assess their performance.

Mechanistic Grounding: The Structural Logic of Selectivity

Kinase selectivity is rarely absolute; it is a gradient dictated by how well an inhibitor exploits the subtle structural nuances of the ATP-binding pocket. The nitrogen atoms in the pyrazolo and pyrimidine rings form critical hydrogen bonds with the backbone amides of the kinase hinge region. Selectivity is driven by functional group additions:

  • Hydrophobic Pocket Exploitation: Bulky substituents at the C3 position can push into the "hydrophobic pocket II" (a region not accessed by ATP), which varies significantly in size across different kinase families.

  • Covalent Targeting: Appending an electrophilic warhead (e.g., an α,β-unsaturated carbonyl) allows the inhibitor to form an irreversible Michael addition with non-conserved cysteine residues (e.g., Cys481 in BTK) [1].

Pathway ATP Endogenous ATP Hinge Kinase Hinge Region ATP->Hinge Binds Scaffold Pyrazolo[3,4-d]pyrimidine Scaffold->Hinge Competes for Pocket Block Kinase Inhibition Scaffold->Block Induces Substrate Peptide Substrate Hinge->Substrate Catalyzes Phos Phosphorylation Substrate->Phos Activates Pathway Block->Substrate Prevents Activation

Competitive binding mechanism of pyrazolo[3,4-d]pyrimidines in the kinase hinge region.

Comparative Selectivity Profiles

Historically, the first major breakthroughs with this scaffold were PP1 and PP2 , initially characterized as selective inhibitors of Src family kinases (SFKs) [1]. However, comprehensive selectivity profiling later revealed that PP1 and PP2 actually exhibit profound off-target affinity for Protein Tyrosine Kinase 6 (PTK6), inhibiting it at lower nanomolar concentrations than their primary SFK targets like Lck or Fyn [2].

Second-generation derivatives like Ibrutinib achieved exquisite selectivity for Bruton's Tyrosine Kinase (BTK) by utilizing the aforementioned covalent binding strategy [1]. More recently, researchers have engineered dual-target pyrazolo[3,4-d]pyrimidines (e.g., Compound 7c) that selectively inhibit both mutant EGFR (T790M) and VEGFR-2, bypassing the resistance mechanisms of first-generation EGFR inhibitors while simultaneously starving the tumor of angiogenesis [3].

Table 1: Quantitative Selectivity Comparison of Pyrazolo[3,4-d]pyrimidines

InhibitorPrimary TargetSecondary / Off-TargetIC₅₀ (Primary)IC₅₀ (Secondary)Selectivity Driver
PP1 Src Family KinasesPTK6, Lck~170 nM (Src)2.5 nM (PTK6)Hydrophobic pocket binding
PP2 Src Family KinasesPTK6, Lck~100 nM (Src)13.0 nM (PTK6)Halogen interaction (Cl)
Ibrutinib BTKEGFR, ITK0.5 nM (BTK)5.6 nM (EGFR)Covalent binding (Cys481)
Compound 7c EGFR (T790M)VEGFR-20.25 µM (EGFR)0.90 µM (VEGFR-2)Multi-hinge interaction

Experimental Workflows for Selectivity Profiling

To objectively assess the selectivity and potency of these inhibitors, researchers must rely on orthogonal assay systems. The following protocols detail the self-validating methodologies required to quantify kinase inhibition.

Protocol 1: Radiometric [γ-³²P]ATP Kinase Assay (In Vitro)

Causality Check: Why use radiometric over fluorescence-based assays (like TR-FRET)? Pyrazolo[3,4-d]pyrimidine compounds often possess intrinsic fluorescent properties that can quench or artificially inflate FRET signals. Radiometric assays provide a direct, artifact-free measurement of phosphotransfer [4].

  • Reaction Setup: In a 96-well plate, combine recombinant kinase (e.g., Src or PTK6), a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and kinase reaction buffer (containing MgCl₂ to coordinate ATP) [4].

  • Inhibitor Titration: Add the pyrazolo[3,4-d]pyrimidine inhibitor in a 10-point serial dilution. Crucial: Maintain the final DMSO concentration strictly below 1%. Higher DMSO levels can denature the kinase or alter its conformation, skewing the IC₅₀.

  • Initiation: Add a mixture of cold ATP and[γ-³²P]ATP to initiate the reaction. Incubate at 30°C for 15-30 minutes [4].

  • Termination & Filtration: Spot the reaction mixture onto phosphocellulose paper. Causality: Phosphocellulose binds positively charged peptide substrates while allowing unreacted, negatively charged free[γ-³²P]ATP to be washed away with 0.75% phosphoric acid [4].

  • Quantification: Measure radioactivity using a scintillation counter.

  • Self-Validation Step: Calculate the Z'-factor using the DMSO control (max activity) and a pan-kinase inhibitor like Staurosporine (min activity). A Z'-factor > 0.5 validates the assay's robustness.

Workflow Step1 1. Kinase + Substrate Setup Step2 2. Inhibitor Titration Step1->Step2 Step3 3. [γ-32P]ATP Addition Step2->Step3 Step4 4. Phosphocellulose Wash Step3->Step4 Step5 5. Scintillation Counting Step4->Step5

Step-by-step radiometric assay workflow for quantifying kinase inhibitor selectivity.

Protocol 2: Cellular Target Engagement (Cell Viability Assay)

Causality Check: In vitro potency does not guarantee cellular efficacy due to poor membrane permeability or high intracellular ATP competition (which can outcompete the inhibitor). This assay validates that the inhibitor reaches its target in a physiological environment [5].

  • Cell Seeding: Plate target cancer cells (e.g., T-47D breast carcinoma cells for PTK6 assessment) in a 96-well plate and incubate overnight to allow adherence.

  • Treatment: Treat cells with various concentrations of the pyrazolo[3,4-d]pyrimidine compound for 72 hours [4]. Causality: Kinase inhibitors typically induce apoptosis rather than immediate necrosis; a 72-hour window allows sufficient time for pathway shutdown and subsequent cell death to become phenotypically apparent.

  • MTS Reagent Addition: Add MTS reagent and incubate for 1-4 hours at 37°C [4]. Causality: Unlike MTT, MTS is reduced directly into a soluble formazan product by metabolically active cells, eliminating the need for a harsh solubilization step and improving the precision of the IC₅₀ curve.

  • Absorbance Measurement: Measure absorbance at 490 nm using a microplate reader [4]. Normalize against the DMSO-treated control to calculate percentage viability.

References

  • 4 - Benchchem

  • 3 - PMC 3.2 - PMC

  • 1 - PMC 5.5 - Benchchem

Sources

Safety Operating Guide

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates like 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde (CAS: 1378878-71-7) requires more than just synthetic expertise; it demands rigorous, compliant lifecycle management. This compound features a reactive aldehyde, a halogenated pyrimidine core, and a pyrazole ring, making its disposal a multi-faceted regulatory and chemical safety challenge.

This guide provides an authoritative, self-validating protocol for the safe logistical handling and disposal of this specific chemical, ensuring compliance with federal environmental regulations and protecting laboratory personnel.

Chemical Profiling & Hazard Causality

Before disposing of any chemical, it is critical to understand why specific protocols are necessary. The structural components of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde dictate its waste classification and handling requirements:

  • Halogenated Core (C-Cl bond): The presence of the 4-chloro substituent legally and chemically categorizes this material as a halogenated compound. Halogenated organic waste must never be mixed with non-halogenated solvents. During waste processing, halogens require specialized ultra-high-temperature incineration to prevent the formation of highly toxic environmental pollutants like dioxins and furans [1].

  • Reactive Aldehyde (-CHO): The 3-carbaldehyde group is prone to auto-oxidation in the presence of air, slowly converting to a carboxylic acid. Furthermore, aldehydes can react exothermically with primary amines, strong bases, and oxidizers. Waste containers must be kept tightly sealed to prevent pressure buildup from unintended side reactions [2].

  • Nitrogen-Rich Heterocycle: Pyrazolopyrimidines are biologically active and can be environmentally persistent. They must be treated as toxic to aquatic life and strictly kept out of standard aqueous drain systems [3].

Table 1: Chemical Properties & Disposal Implications

PropertyValue / ClassificationOperational Disposal Implication
Chemical Class Halogenated Heterocyclic AldehydeMust be strictly routed to the Halogenated Organic Waste stream.
Reactivity Electrophilic, oxidizableSegregate from nucleophiles, amines, and strong oxidizing agents.
EPA Waste Code Characteristic Hazardous WasteManaged under EPA Subpart K (Toxicity/Reactivity)[4].
Physical State Solid (Standard conditions)Solid waste and solvent-dissolved liquid waste must be containerized separately.

Waste Segregation Logic

Proper segregation is the foundation of chemical waste management. Mixing incompatible wastes can lead to fires, explosions, or severe regulatory fines. Follow the decision matrix below to route 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde to the correct waste stream.

G Start Waste: 4-Chloro-1H-pyrazolo [3,4-d]pyrimidine-3-carbaldehyde HalogenCheck Halogenated? (Contains Cl) Start->HalogenCheck StateCheck Physical State? HalogenCheck->StateCheck Yes (C-Cl bond) SolidWaste Solid Waste Stream (Contaminated PPE/Powder) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste Stream (Dissolved in Solvent) StateCheck->LiquidWaste Solution HalogenatedStream Halogenated Organic Waste Receptacle SolidWaste->HalogenatedStream LiquidWaste->HalogenatedStream

Decision matrix for segregating 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde waste.

Step-by-Step Disposal Protocol

This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and EPA guidelines for Satellite Accumulation Areas (SAAs) [2].

Phase 1: Preparation and PPE

  • Don Appropriate PPE: Equip standard nitrile gloves (double-gloving is recommended due to the compound's potential skin sensitization), chemical splash goggles, and a flame-resistant lab coat.

  • Ventilation: Perform all waste consolidation inside a certified chemical fume hood to prevent inhalation of aerosolized API particulates or solvent off-gassing.

Phase 2: Containerization 3. Select Compatible Containers: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers, as the potential oxidation of the aldehyde to an acid could lead to slow corrosion over time. 4. State Separation:

  • Solid Waste: Place contaminated Kimwipes, weigh boats, empty vials, and pure solid compound into a designated solid hazardous waste container.

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., DCM, DMSO, or DMF), pour it into the Halogenated Solvent Waste carboy. Never pour this mixture into the non-halogenated stream [1].

Phase 3: Labeling and SAA Compliance 5. Definitive Labeling: The container must be explicitly labeled with the words "Hazardous Waste." Write the full chemical name: "4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde" and list any solvents used (e.g., "10% in Dichloromethane"). EPA regulations strictly forbid the use of abbreviations, acronyms, or chemical formulas on waste labels [2]. 6. Satellite Accumulation Area (SAA) Storage: Store the container in a designated SAA at or near the point of generation. The container must remain tightly closed with a leak-proof cap at all times except when actively adding waste. Leaving funnels resting in the mouth of the container is a direct regulatory violation [3].

Workflow Gen Waste Generation Label Apply Hazard Label Gen->Label SAA Store in SAA (Fume Hood) Label->SAA Inspect Weekly Inspection SAA->Inspect Transfer Transfer within 72h of filling Inspect->Transfer Disposal EPA-Certified Incineration Transfer->Disposal

Lifecycle of hazardous chemical waste from laboratory generation to final EPA-certified disposal.

Phase 4: Transfer and Final Disposal 7. Time Limits: Once a waste container in the SAA reaches its volume limit, it must be dated immediately. Under EPA regulations, full containers must be transferred to the facility's Central Accumulation Area within 72 hours[2]. 8. Contractor Handoff: Final disposal must be executed by an EPA-certified hazardous waste management company capable of processing halogenated heterocyclic compounds via high-temperature incineration [4].

Spill Response & Emergency Decontamination

In the event of an accidental spill of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde, immediate and calculated action is required to prevent environmental release:

  • Solid Spill: Do not dry sweep, as this aerosolizes the active compound, creating an inhalation hazard. Gently cover the powder with damp absorbent paper to suppress dust, or use a HEPA-filtered vacuum explicitly dedicated to chemical spills. Place all cleanup materials into a solid hazardous waste bag.

  • Solution Spill: Isolate the area immediately. Apply an inert, non-combustible absorbent material (such as diatomaceous earth, sand, or vermiculite) to the liquid. Sweep the absorbed mixture into a compatible chemical waste container using non-sparking tools, label as "Halogenated Hazardous Waste," and submit for immediate Environmental Health & Safety (EH&S) pickup [3].

References

  • Hazardous Chemical Waste Management Guidelines Columbia University Environmental Health & Safety URL:[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories Daniels Health URL:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K) United States Environmental Protection Agency (EPA) URL:[Link]

Personal protective equipment for handling 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

The handling of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde (CAS: 1379307-30-8) requires rigorous safety and logistical planning. As a bifunctional building block widely used in the synthesis of kinase inhibitors, this compound presents a dual-threat hazard profile: a highly labile 4-chloro pyrimidine ring susceptible to rapid hydrolysis, and a reactive electrophilic aldehyde group.

Aldehydes are potent electrophiles that readily undergo addition reactions with biological amines and thiols, leading to the formation of toxic adducts with proteins and nucleic acids . Furthermore, exposure of the chloropyrimidine moiety to ambient moisture liberates corrosive hydrogen chloride (HCl) gas. To ensure scientific integrity and operator safety, the following self-validating operational and disposal protocols must be strictly implemented.

Quantitative PPE Specifications & Causality

Standard laboratory attire is insufficient for handling reactive halogenated aldehydes. The table below outlines the mandatory Personal Protective Equipment (PPE) required for handling this compound in its dry powder or solubilized forms, grounded in the chemical's specific reactivity profile.

PPE CategorySpecification & StandardScientific Rationale (Causality)Replacement Frequency
Hand Protection Double-layered Nitrile (≥0.11 mm thickness, EN 374 compliant)Chlorinated heterocycles can permeate standard latex. Double-gloving prevents dermal exposure to localized HCl generated by sweat-induced hydrolysis.Every 2 hours, or immediately upon suspected micro-contamination.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 D3 rating)Protects against micro-aerosolized powder and severe ocular adduction/irritation from the reactive aldehyde group .N/A (Decontaminate with bisulfite wipe after use).
Body Protection Flame-Resistant (FR) or Anti-Static Lab CoatMinimizes static charge buildup, which is the primary cause of fine-powder aerosolization during analytical weighing.Wash weekly; immediately isolate if contaminated.
Respiratory & Containment Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 80-100 fpm)Serves as the primary engineering control to prevent inhalation of electrophilic dust and capture liberated HCl gas during solubilization.N/A (Certify annually; verify flow monitor prior to each use).

Operational Plan: Step-by-Step Handling & Solubilization

Strict adherence to proper handling protocols is mandatory to mitigate degradation and preserve the compound's structural integrity .

Step 1: Workspace Purge and Preparation Clear the fume hood of all incompatible materials. Critical: Ensure no primary or secondary amines, strong bases, or oxidizing agents are present in the hood. Causality: The aldehyde group will undergo rapid, uncontrolled exothermic Schiff-base formation if exposed to volatile amines, potentially leading to sample loss or localized thermal events.

Step 2: Static Mitigation Wipe the exterior of the reagent bottle, the analytical balance, and the immediate workspace with an anti-static cloth. Causality: Heterocyclic powders are highly prone to static scattering. Static repulsion bypasses localized airflow, increasing the risk of inhalation and contaminating the balance mechanism.

Step 3: Analytical Weighing Using a grounded micro-spatula, transfer the required mass of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde into an anti-static weigh boat. Do not use standard polystyrene boats.

Step 4: Immediate Solubilization Immediately dissolve the weighed powder in a strictly anhydrous solvent (e.g., dry DMF, DMSO, or DCM) under an inert atmosphere (Nitrogen or Argon) if possible. Causality: The 4-chloro substituent is highly labile. Prolonged exposure to ambient atmospheric moisture initiates nucleophilic aromatic substitution (SNAr) by water, degrading the reagent into an inactive hydroxyl-pyrimidine and liberating corrosive HCl gas.

Disposal Plan: Chemical Quenching Methodology

Raw disposal of reactive aldehydes into standard solvent waste streams is a severe safety violation. It can lead to unwanted cross-reactions, polymerization, or toxic adduct formation in the waste carboy. This protocol utilizes a self-validating chemical quench to neutralize the threat prior to disposal.

Step 1: Preparation of the Quench Solution In a dedicated, wide-mouth waste beaker inside the fume hood, prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

Step 2: Aldehyde Deactivation Slowly add any residual 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde (whether solid powder or dissolved in solvent) to the vigorously stirring bisulfite solution. Causality: The bisulfite anion acts as a strong nucleophile, attacking the electrophilic aldehyde carbon. This converts the volatile, reactive chemical into a stable, water-soluble α-hydroxy sulfonate (bisulfite adduct), permanently neutralizing its biological toxicity.

Step 3: Hydrolysis of the Chloropyrimidine Allow the quenched mixture to stir for 30 to 45 minutes at room temperature. Causality: The aqueous environment ensures the complete hydrolysis of the reactive 4-chloro position, fully exhausting the molecule's reactive potential.

Step 4: Waste Segregation Verify the pH of the solution (neutralize with mild bicarbonate if highly acidic), and transfer the stable aqueous mixture to a properly labeled "Halogenated Aqueous Waste" container.

Operational Workflow Visualization

G A 1. Fume Hood Setup Verify Face Velocity B 2. Don PPE (Nitrile, Goggles, Coat) A->B C 3. Weighing Anti-static Boat B->C D 4. Solubilization (Anhydrous Solvent) C->D E 5. Aldehyde Quench (NaHSO3 Addition) D->E F 6. Waste Disposal (Halogenated Stream) E->F

Fig 1: End-to-end operational workflow for handling and disposing of reactive pyrazolo-pyrimidines.

References

  • Title: A translation proofreader of archaeal origin imparts multi-aldehyde stress tolerance to land plants (Discussion on aldehyde electrophilicity and biomolecular adduction). Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.